Ansatrienin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82189-03-5 |
|---|---|
Molecular Formula |
C36H48N2O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI Key |
WWUVMHRJRCRFSL-UOZMSBJPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Appearance |
Yellow Powder |
Synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Ansatrienin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics, a group of macrolactams with significant biological activities. This technical guide provides an in-depth exploration of the origin of this compound, focusing on its microbial source, biosynthetic pathway, and the experimental methodologies used for its discovery and characterization. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and drug development.
Microbial Origin
This compound is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces collinus. This species belongs to the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. The producing strain, Streptomyces collinus Tü 1892, was originally isolated from a soil sample in Baden, Germany. Besides this compound, S. collinus is also known to produce other ansamycins, such as Ansatrienin A2, A3, and B, as well as other classes of antibiotics like naphthomycin.[1][2][3]
Biosynthesis of this compound
The biosynthesis of this compound has been elucidated through extensive isotopic labeling studies, providing a clear picture of the precursor molecules that form its complex structure.[4] The molecule is assembled from three primary building blocks: a C7N aminobenzenoid unit, a polyketide chain, and a cyclohexanecarboxylic acid moiety attached to a D-alanine unit.
Key Biosynthetic Precursors
The origins of the core components of this compound have been determined through feeding experiments with isotopically labeled compounds.
| Precursor Molecule | Incorporated into |
| 3-Amino-5-hydroxybenzoic acid (AHBA) | m-C7N unit of the ansa ring |
| Shikimic acid | Cyclohexanecarboxylic acid moiety |
| D-Alanine | D-alanine moiety |
| Methionine | Methoxy group (via transmethylation) |
Table 1: Key Biosynthetic Precursors of this compound.[4]
Biosynthetic Pathway
The biosynthesis of this compound is governed by a dedicated gene cluster in Streptomyces collinus.[5] Interestingly, a separate gene cluster is responsible for the production of another ansamycin, naphthomycin, within the same organism. The pathway for this compound involves a polyketide synthase (PKS) that utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide chain is then elongated and subsequently cyclized to form the characteristic macrolactam ring. The cyclohexanecarboxylic acid moiety, derived from shikimic acid, is attached to a D-alanine residue, which is then esterified to the ansa chain.[5]
Experimental Protocols
The elucidation of the origin and structure of this compound has relied on a combination of classical microbiological techniques, advanced analytical chemistry, and molecular biology.
Fermentation and Isolation
A typical workflow for obtaining this compound involves the fermentation of Streptomyces collinus, followed by extraction and purification of the target compound.
References
- 1. rsc.org [rsc.org]
- 2. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Isolation of Ansatrienin A from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansatrienin A, a member of the ansamycin family of antibiotics, is a microbial secondary metabolite produced by various Streptomyces species, most notably Streptomyces collinus. This compound has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, antitumor, and immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, extraction, and purification of this compound. Furthermore, it delves into its mechanism of action, supported by quantitative data and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and drug development.
Introduction
The genus Streptomyces is a prolific source of a vast array of bioactive secondary metabolites, which have been instrumental in the development of numerous pharmaceuticals. Among these, the ansamycin antibiotics are a unique class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound, also known as Mycotrienin I, was first isolated from Streptomyces collinus and has since been identified in other Streptomyces species.[1] Structurally, it is a 19-membered macrolactam with a triene moiety in the ansa chain. Its biological profile is marked by significant antifungal activity and potent cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation and development. This guide will provide an in-depth look at the scientific and technical aspects of this compound, from its microbial production to its molecular targets.
Chemical Properties of this compound
This compound possesses a complex chemical structure that is central to its biological activity. A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₈N₂O₈ | [2] |
| Molecular Weight | 636.8 g/mol | [2] |
| CAS Number | 82189-03-5 | [2] |
| Class | Ansamycin Antibiotic | |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform; sparingly soluble in water. | |
| Synonyms | Mycotrienin I | [2] |
Biosynthesis of this compound in Streptomyces collinus
The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The key building blocks for the ansamycin scaffold are derived from the shikimate pathway.
The biosynthesis is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain assembly.[3] The ansa chain is then elongated through the sequential addition of acetate and propionate units by the PKS modules. The D-alanine and cyclohexanecarboxylic acid moieties are incorporated by the NRPS system. The final steps involve cyclization and post-PKS modifications to yield the mature this compound molecule.
Experimental Protocols
Fermentation of Streptomyces collinus for this compound Production
The following protocol is a generalized procedure for the production of this compound based on common practices for Streptomyces fermentation.
4.1.1. Media Composition
-
Seed Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
pH adjusted to 7.0-7.2 before sterilization.
-
-
Production Medium (per liter):
-
Glucose: 30 g
-
Soybean Meal: 15 g
-
Yeast Extract: 3 g
-
NaCl: 3 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
pH adjusted to 7.0 before sterilization.
-
4.1.2. Inoculum Preparation
-
Aseptically transfer a loopful of a mature culture of Streptomyces collinus from an agar slant to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
4.1.3. Production Fermentation
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days.
-
Monitor the production of this compound periodically by extracting a small sample of the broth and analyzing it by HPLC.
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
4.2.1. Extraction
-
After fermentation, harvest the culture broth and centrifuge at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial cake with acetone. Combine the acetone extract with the ethyl acetate extracts.
-
Evaporate the combined organic extracts to dryness under reduced pressure to obtain the crude extract.
4.2.2. Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase.
-
Combine the fractions containing this compound and evaporate the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified product in methanol.
-
Purify the sample using a preparative reverse-phase C18 HPLC column.
-
Use a gradient elution system of acetonitrile and water. A typical gradient could be from 40% to 80% acetonitrile over 30 minutes.
-
Monitor the elution at a wavelength of 305 nm.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Quantitative Data
Biological Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various targets.
| Target | Cell Line/Assay | IC₅₀ | Reference |
| pp60c-src Kinase | Enzyme Assay | ~10 µM | |
| TNF-α-induced ICAM-1 Expression | A549 (Human Lung Carcinoma) | ~0.1 µM | [4] |
| Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | |
| pp60c-srcM kinase | Enzyme Assay | 100 nM | |
| TNF-α-induced ICAM-1 expression | HUVECs | 570 nM |
Antifungal Activity of Ansatrienin B
The following table presents the Minimum Inhibitory Concentrations (MIC) for Ansatrienin B, a closely related compound that exists in a redox pair with this compound.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 4.0 |
| Saccharomyces cerevisiae | 8.0 |
| Aspergillus niger | 12.5 |
| Penicillium chrysogenum | 12.5 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of specific cellular signaling pathways. Two key pathways identified are the inhibition of the pp60c-src kinase and the suppression of TNF-α-induced ICAM-1 expression.
Inhibition of pp60c-src Kinase Signaling Pathway
The pp60c-src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[5] Its aberrant activation is often associated with cancer. This compound has been shown to inhibit the activity of pp60c-src, thereby disrupting downstream signaling cascades that promote tumorigenesis.
References
- 1. Streptomyces collinus - Wikipedia [en.wikipedia.org]
- 2. This compound | C36H48N2O8 | CID 5282069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycotrienin II, a translation inhibitor that prevents ICAM-1 expression induced by pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Ansatrienin A Biosynthesis Pathway in Streptomyces collinus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansatrienin A, a member of the ansamycin family of antibiotics produced by Streptomyces collinus, exhibits significant antifungal and antitumor activities. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway responsible for its production. We delve into the genetic and enzymatic machinery, detailing the key biosynthetic steps from primary metabolism precursors to the final complex macrocyclic lactam structure. This guide summarizes the current understanding of the this compound biosynthetic gene cluster, the roles of key enzymes including 3-amino-5-hydroxybenzoic acid (AHBA) synthase, a type I polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), and 1-cyclohexenylcarbonyl CoA reductase. Furthermore, we present available quantitative data in structured tables and provide detailed experimental protocols for key methodologies used in the study of this pathway, including gene knockout, heterologous expression, and metabolite analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular logic underlying this compound biosynthesis.
Introduction
Streptomyces collinus is a soil-dwelling bacterium known for its ability to produce a variety of secondary metabolites, including the ansamycin antibiotic this compound (also known as mycotrienin)[1]. Ansamycins are a class of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound possesses a unique cyclohexanecarboxylic acid moiety, contributing to its biological activity. The biosynthesis of this complex natural product involves a sophisticated interplay of enzymes encoded by a dedicated biosynthetic gene cluster. Understanding this pathway is crucial for efforts to engineer novel ansamycin analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces collinus. This cluster contains genes encoding all the necessary enzymatic machinery, including those for the synthesis of the starter unit, the polyketide chain, the incorporation of an amino acid, and subsequent modifications. Notably, S. collinus harbors two separate gene clusters for the biosynthesis of ansatrienin and another ansamycin, naphthomycin, despite both utilizing the same starter unit, 3-amino-5-hydroxybenzoic acid (AHBA)[1]. The ansatrienin gene cluster is distinguished by the presence of genes for the biosynthesis of the cyclohexanecarboxylic acid side chain[1]. A representative mycotrienin I (a synonym for this compound) biosynthetic gene cluster from Streptomyces sp. XZQH13 has been cataloged in the MIBiG database under accession number BGC0000957[2].
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Starter Unit: Biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA).
-
Assembly of the Polyketide Backbone: Elongation of the polyketide chain by a Type I Polyketide Synthase (PKS).
-
Tailoring and Cyclization: Incorporation of a D-alanine moiety by a Non-Ribosomal Peptide Synthetase (NRPS) and subsequent modifications, including the attachment of the cyclohexanecarboxylic acid side chain.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound in Streptomyces collinus.
Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic acid (AHBA)
The biosynthesis of this compound commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA)[1]. AHBA is synthesized via a branch of the shikimate pathway, known as the aminoshikimate pathway[3]. This pathway is responsible for producing the mC7N unit found in many ansamycin and mitomycin antibiotics[3]. The final step in AHBA biosynthesis is catalyzed by AHBA synthase, which converts 5-deoxy-5-amino-3-dehydroshikimic acid to AHBA[3]. The gene encoding AHBA synthase has been instrumental in identifying the ansatrienin biosynthetic gene cluster[1].
Formation of the Cyclohexanecarboxylic Acid Moiety
A distinctive feature of this compound is its cyclohexanecarboxylic acid side chain, which is also derived from the shikimate pathway[4]. The later stages of this conversion have been elucidated through studies with cell-free extracts of S. collinus[5]. The final steps involve the reduction of 1(6),2-cyclohexadienylcarbonyl-CoA, isomerization to 1-cyclohexenylcarbonyl-CoA, and a final reduction to cyclohexanecarbonyl-CoA[5]. The enzyme responsible for the final reduction step is 1-cyclohexenylcarbonyl CoA reductase, encoded by the chcA gene[1]. This enzyme has been shown to require NADPH as a cofactor[5].
Polyketide Chain Assembly and Modification
The AHBA starter unit is loaded onto a large, modular Type I Polyketide Synthase (PKS) to initiate the assembly of the polyketide backbone[1]. The PKS iteratively adds extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, to the growing polyketide chain.
Following the PKS-mediated synthesis, a Non-Ribosomal Peptide Synthetase (NRPS) module is responsible for the incorporation of a D-alanine moiety[4]. The final steps in the biosynthesis involve the attachment of the cyclohexanecarbonyl group to the D-alanine residue, cyclization to form the characteristic macrolactam ring, and potentially other tailoring reactions such as hydroxylation and methylation.
Quantitative Data
Table 1: Kinetic Properties of 1-Cyclohexenylcarbonyl CoA Reductase (ChcA)
| Substrate | Km (µM) |
| 1-Cyclohexenylcarbonyl-CoA | 25 ± 3 |
| NADPH | 1.5 ± 0.3 |
Source: Purification and characterization of a novel enoyl coenzyme A reductase from Streptomyces collinus.
Experimental Protocols
This section provides an overview of key experimental protocols used to investigate the this compound biosynthetic pathway.
Gene Knockout using CRISPR/Cas9
The targeted disruption of genes within the this compound biosynthetic cluster is essential for functional analysis. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces collinus.
Detailed Protocol Outline:
-
sgRNA Design: Design a 20-nucleotide guide RNA sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9)[6].
-
Plasmid Construction: Synthesize and anneal oligonucleotides encoding the sgRNA and clone them into a suitable Streptomyces CRISPR/Cas9 vector, such as pCRISPomyces-2[7]. This vector typically contains the cas9 gene, the sgRNA expression cassette, and selection markers.
-
Homology Arm Cloning: Amplify upstream and downstream homology arms (typically ~1-2 kb) flanking the target gene from S. collinus genomic DNA. Clone these arms into the CRISPR/Cas9 vector to serve as a template for homology-directed repair.
-
E. coli Transformation: Transform the final construct into a methylation-deficient E. coli strain (e.g., ET12567) containing a helper plasmid (e.g., pUZ8002) that provides the necessary transfer functions for conjugation.
-
Intergeneric Conjugation: Grow the E. coli donor strain and S. collinus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM) to allow for conjugation.
-
Selection of Exconjugants: Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the CRISPR plasmid).
-
Mutant Screening: Isolate individual S. collinus colonies and screen for the desired gene deletion by colony PCR using primers that flank the targeted region. Confirm the deletion by Sanger sequencing.
-
Plasmid Curing: (Optional) Passage the confirmed mutants on non-selective media to promote the loss of the CRISPR/Cas9 plasmid.
Heterologous Expression of Biosynthetic Genes
To characterize the function of individual enzymes or to produce this compound in a more genetically tractable host, heterologous expression is a valuable tool. E. coli is a common host for expressing individual enzymes, while other Streptomyces species are often used for expressing entire gene clusters.
Caption: General workflow for heterologous expression of this compound biosynthetic genes.
Detailed Protocol Outline for Expression in E. coli:
-
Gene Amplification: Amplify the coding sequence of the target gene from S. collinus genomic DNA using PCR with primers that add appropriate restriction sites for cloning.
-
Vector Ligation: Digest the PCR product and a suitable E. coli expression vector (e.g., pET-28a for N-terminal His-tagging) with the corresponding restriction enzymes and ligate them together.
-
E. coli Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Plasmid Verification: Isolate the plasmid from transformed colonies and verify the insert by restriction digest and Sanger sequencing.
-
Expression Strain Transformation: Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the expression strain in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Protein Purification: Harvest the cells by centrifugation, lyse them (e.g., by sonication), and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Metabolite Extraction and Analysis
To detect and quantify this compound and its biosynthetic intermediates, a robust extraction and analytical method is required.
Detailed Protocol Outline:
-
Fermentation: Inoculate a suitable production medium with S. collinus spores or a seed culture. Commonly used media for Streptomyces fermentation include ISP2, R2YE, and other complex media containing starch, yeast extract, and peptone[8]. Incubate the culture with shaking at 28-30°C for 5-10 days.
-
Extraction from Mycelium:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelial pellet with an organic solvent such as methanol, acetone, or a mixture of both[9]. Sonication or homogenization can be used to improve extraction efficiency.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
Extraction from Supernatant:
-
Extract the culture supernatant with an immiscible organic solvent such as ethyl acetate[9].
-
Separate the organic phase and evaporate the solvent under reduced pressure.
-
-
Sample Preparation: Resuspend the dried extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm filter before analysis.
-
HPLC Analysis:
-
Separate the metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an acid like formic acid to improve peak shape[9].
-
Detect the compounds using a Diode Array Detector (DAD) to obtain UV-Vis spectra, and a Mass Spectrometer (MS) for mass determination and fragmentation analysis[9].
-
Quantify this compound by comparing the peak area to a standard curve generated with a purified standard[10].
-
Conclusion
The biosynthesis of this compound in Streptomyces collinus is a complex and fascinating process that showcases the remarkable metabolic capabilities of actinomycetes. This technical guide has provided a detailed overview of the biosynthetic pathway, the genes and enzymes involved, and the experimental methodologies used to elucidate this intricate system. A thorough understanding of this pathway is not only of fundamental scientific interest but also provides a foundation for the rational engineering of Streptomyces collinus to enhance the production of this compound or to generate novel, therapeutically valuable ansamycin derivatives. Future research will likely focus on the detailed characterization of all the enzymes in the pathway, the elucidation of the regulatory networks controlling the expression of the biosynthetic gene cluster, and the application of synthetic biology tools to harness the full potential of this important class of natural products.
References
- 1. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0000957 [mibig.secondarymetabolites.org]
- 3. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ansatrienin by Streptomyces collinus: cell-free transformations of cyclohexene- and cyclohexadienecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 8. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
Ansatrienin A: A Technical Deep Dive into its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, a member of the ansamycin class of antibiotics isolated from Streptomyces collinus, has demonstrated notable antifungal properties.[1][2] While its broader biological activities, including anti-tumor and immunosuppressive effects, have been more extensively studied, this technical guide focuses specifically on the available evidence and hypothesized mechanisms underlying its action against fungal pathogens. This document synthesizes current knowledge, presents available quantitative data, and outlines relevant experimental methodologies to serve as a comprehensive resource for researchers in mycology and antifungal drug development.
Core Antifungal Mechanism: Inhibition of Protein Synthesis
Ansatrienin B has been shown to be a potent inhibitor of translation at the protein synthesis stage.[3] Specifically, it inhibits the incorporation of L-leucine in human A549 cells, suggesting interference with the elongation step of protein synthesis.[3] Given the high structural similarity between this compound and B, it is highly probable that this compound exerts its antifungal effect through a similar mechanism.
Further supporting this hypothesis, another ansamycin antibiotic, Cytotrienin A, has been demonstrated to inhibit eukaryotic protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A) . This factor is crucial for the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. It is plausible that this compound also targets a component of the fungal translational machinery, leading to a cessation of protein production and ultimately, fungal cell death.
Proposed Signaling Pathway of this compound in Fungal Cells
The following diagram illustrates the hypothesized signaling pathway for this compound's antifungal action, focusing on the inhibition of protein synthesis.
Caption: Hypothesized mechanism of this compound targeting eEF1A to inhibit protein synthesis.
Quantitative Data: Antifungal Activity
| Fungal Species | MIC (µg/mL) for Ansatrienin B |
| Penicillium chrysogenum IAM 7106 | 12.5[3] |
| Mucor pusillus IAM 6122 | 12.5[3] |
| Rhizopus delemar IAM 6015 | 12.5[3] |
| Saccharomyces cerevisiae IFO 0304 | 8.0[3] |
| Candida utilis IFO 0396 | 4.0[3] |
| Candida krusei IFO 0590 | 4.0[3] |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the investigation of this compound's antifungal mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against various fungal species.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system or in intact fungal cells.
Objective: To determine if this compound inhibits fungal protein synthesis.
Materials:
-
This compound
-
Fungal spheroplasts or a cell-free translation system (e.g., rabbit reticulocyte lysate or a yeast lysate)
-
³H-leucine or ³⁵S-methionine (radiolabeled amino acids)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Preparation of Fungal Spheroplasts (for intact cell assay): Treat fungal cells with enzymes like zymolyase to remove the cell wall, creating spheroplasts.
-
Assay Setup: In a reaction mixture containing the fungal spheroplasts or the cell-free translation system, add different concentrations of this compound.
-
Initiation of Protein Synthesis: Add the radiolabeled amino acid to the reaction mixtures to initiate protein synthesis.
-
Incubation: Incubate the reactions at an appropriate temperature (e.g., 30°C for yeast) for a defined period.
-
Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins that have incorporated the radiolabeled amino acid.
-
Measurement of Radioactivity: Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids. Measure the radioactivity of the precipitate using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the presence of this compound compared to the control (no drug) indicates inhibition of protein synthesis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the antifungal mechanism of this compound.
Caption: General experimental workflow for elucidating this compound's antifungal mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antifungal activity by inhibiting protein synthesis, a mechanism shared with other members of the ansamycin class. The specific molecular target is likely a component of the fungal translation elongation machinery, possibly the eukaryotic elongation factor 1A (eEF1A).
To further elucidate the precise mechanism of action, future research should focus on:
-
Directly demonstrating the inhibition of protein synthesis in various fungal species by this compound using radiolabeled amino acid incorporation assays.
-
Identifying the specific molecular target within the fungal ribosome or associated elongation factors through techniques such as affinity chromatography, pull-down assays, or genetic studies with resistant mutants.
-
Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens to establish its antifungal spectrum.
-
Investigating the structure-activity relationship of this compound and its analogs to optimize antifungal potency and selectivity.
A deeper understanding of this compound's antifungal mechanism will be invaluable for the rational design of novel and more effective antifungal agents to combat the growing threat of fungal infections.
References
The Biological Activity of Ansatrienin A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin family of antibiotics, a class of microbial metabolites characterized by a macrocyclic lactam structure. Isolated from Streptomyces species, this compound and its analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound and its known analogs, with a focus on their quantitative data, experimental methodologies, and underlying mechanisms of action.
Quantitative Biological Data
The biological activities of this compound and its primary analog, Ansatrienin B (Mycotrienin II), have been quantified across a range of assays. The following tables summarize the available data for easy comparison.
Table 1: Inhibitory Activity (IC50) of this compound and B
| Compound | Target/Process | Cell Line/System | IC50 | Reference |
| This compound | pp60c-src Kinase | 100 nM | [3] | |
| TNF-α-induced ICAM-1 Expression | 570 nM | [3] | ||
| Ansatrienin B | Inhibition of Bone Resorption | Fetal Rat Long Bones | 21 nM | [4] |
| Protein Synthesis (L-leucine incorporation) | A549 cells | 58 nM | [4] | |
| TNF-α-induced ICAM-1 Expression | 300 nM | [4] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of Ansatrienin B
| Fungal Species | MIC (µg/mL) | Reference |
| Penicillium chrysogenum 1AM 7106 | 12.5 | [4] |
| Mucor pusillus IAM 6122 | 12.5 | [4] |
| Rhizopus delemar IAM 6015 | 12.5 | [4] |
| Saccharomyces cerevisiae IFO 0304 | 8.0 | [4] |
| Candida utilis IFO 0396 | 4.0 | [4] |
| Candida krusei IFO 0590 | 4.0 | [4] |
Table 3: Antiproliferative Activity of Ansafurantrienins (Ansatrienin Analogs)
| Compound | Cell Line | Activity | Reference |
| Ansafurantrienins | Pancreatic Cancer Cells | Potent antiproliferative effects |
Key Biological Activities and Mechanisms of Action
This compound and its analogs exhibit a broad spectrum of biological activities, including antitumor, antifungal, and anti-inflammatory properties.
Antitumor and Antiproliferative Activity
This compound displays potent activity against various tumor cell lines.[1] A novel class of this compound analogs, the ansafurantrienins, have demonstrated significant antiproliferative effects against pancreatic cancer cells. The proposed mechanism for this activity involves the inhibition of key cellular processes.
One of the identified molecular targets of this compound is the proto-oncogene tyrosine-protein kinase Src (pp60c-src), a non-receptor tyrosine kinase implicated in cell growth, differentiation, and survival. This compound has been shown to inhibit pp60c-src kinase activity with an IC50 of 100 nM.[3]
Furthermore, Ansatrienin B is a potent inhibitor of protein synthesis. It specifically inhibits the incorporation of L-leucine in A549 cells with an IC50 value of 58 nM, suggesting an interference with the translation process.[4]
Inhibition of Bone Resorption
Both this compound and B are potent inhibitors of osteoclastic bone resorption.[1][2][3] Ansatrienin B inhibits the release of 45calcium from fetal rat long bones with an IC50 of 21 nM, indicating its strong effect on osteoclast function.[4] This activity is particularly relevant for the development of therapeutics for bone-related diseases such as osteoporosis. The underlying mechanism likely involves interference with signaling pathways crucial for osteoclast differentiation and activation.
Anti-inflammatory Activity
Ansatrienins have demonstrated anti-inflammatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] ICAM-1 is a cell surface glycoprotein that plays a critical role in the inflammatory response by mediating leukocyte adhesion to endothelial cells. This compound and B inhibit TNF-α-induced ICAM-1 expression with IC50 values of 570 nM and 300 nM, respectively.[3][4] This suggests that ansatrienins may have therapeutic potential in inflammatory conditions.
Antifungal Activity
Ansatrienin B is active against a range of fungi and yeasts, while being inactive against bacteria.[4] Its antifungal spectrum includes species of Penicillium, Mucor, Rhizopus, Saccharomyces, and Candida, with MIC values ranging from 4.0 to 12.5 µg/mL.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
pp60c-src Kinase Inhibition Assay
This assay is performed to determine the inhibitory effect of a compound on the enzymatic activity of the pp60c-src kinase.
Materials:
-
Purified recombinant pp60c-src enzyme
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound or analog solution
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the purified pp60c-src enzyme.
-
Add varying concentrations of this compound or its analog to the reaction mixture. A control with no inhibitor should be included.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Inhibition of Osteoclastic Bone Resorption Assay
This assay measures the ability of a compound to inhibit the resorptive activity of osteoclasts on a bone-like substrate.
Materials:
-
Fetal rat long bones (e.g., radii and ulnae) pre-labeled with 45Ca
-
Culture medium (e.g., BGJb medium) supplemented with bovine serum albumin
-
Parathyroid hormone (PTH) or other bone-resorbing agent
-
This compound or analog solution
-
Scintillation counter
Protocol:
-
Dissect fetal rat long bones and pre-label them by culturing in a medium containing 45CaCl2.
-
After labeling, wash the bones to remove unincorporated 45Ca.
-
Culture the bones in a fresh medium containing the bone-resorbing agent (e.g., PTH) and varying concentrations of this compound or its analog.
-
Include control groups with no resorbing agent and with the resorbing agent but no inhibitor.
-
Incubate the cultures for a specified period (e.g., 48-72 hours).
-
At the end of the incubation, collect the culture medium.
-
Measure the amount of 45Ca released into the medium using a scintillation counter.
-
Calculate the percentage of inhibition of bone resorption for each concentration of the test compound and determine the IC50 value.
TNF-α-Induced ICAM-1 Expression Assay
This assay quantifies the ability of a compound to inhibit the expression of ICAM-1 on the surface of endothelial cells following stimulation with TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., M199) with supplements
-
Recombinant human TNF-α
-
This compound or analog solution
-
Primary antibody against human ICAM-1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., o-phenylenediamine)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound or its analog for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6-24 hours).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate the cells with the primary antibody against ICAM-1.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
After further washing, add the HRP substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of ICAM-1 expression and determine the IC50 value.
Signaling Pathways and Logical Relationships
The diverse biological activities of this compound and its analogs are mediated through the modulation of specific intracellular signaling pathways.
Experimental Workflow for Biological Activity Screening
The discovery and characterization of the biological activities of natural products like this compound typically follow a structured workflow.
Figure 1: A generalized workflow for the discovery and development of bioactive natural products.
Inhibition of TNF-α-Induced Inflammatory Signaling
Ansatrienins interfere with the inflammatory cascade initiated by TNF-α. A key downstream effect of TNF-α is the activation of the transcription factor NF-κB, which leads to the expression of various pro-inflammatory genes, including ICAM-1.
References
Ansatrienin A: A Comprehensive Technical Guide to the Streptomyces-Derived Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics, a group of secondary metabolites characterized by a macrocyclic lactam ring. Produced by various species of Streptomyces, most notably Streptomyces collinus, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, chemical properties, biological functions, and the methodologies employed in its study. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties
This compound is a complex macrolactam with the chemical formula C₃₆H₄₈N₂O₈ and a molecular weight of 636.79 g/mol . Its structure features a 19-membered macrocyclic ring, a distinctive ansa-chain, and a cyclohexanecarboxylic acid moiety. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has poor water solubility.[2]
Biosynthesis in Streptomyces collinus
The biosynthesis of this compound in Streptomyces collinus is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3] The core of the molecule is assembled from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide chain.[2][3] The cyclohexanecarboxylic acid moiety is derived from shikimic acid.[3][4]
A dedicated gene cluster in S. collinus encodes the enzymes responsible for the entire biosynthetic pathway. This includes the AHBA synthase, the PKS modules for the elongation of the polyketide chain, and an NRPS module for the incorporation of D-alanine.[3]
Caption: Simplified overview of the key precursors and enzymatic machinery involved in the biosynthesis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including antifungal, antitumor, and bone resorption inhibitory effects.[2][5]
Antifungal Activity
While specific MIC values for this compound against a wide range of fungi are not extensively reported in readily available literature, its structural analog, Ansatrienin B, has demonstrated notable antifungal activity. This suggests that this compound likely possesses similar properties.
Antitumor and Cytotoxic Activity
This compound has shown potent activity against tumor cell lines and significantly potentiates the action of several clinical anti-cancer agents, including 5-fluorouracil, cisplatin, bleomycin, and mitomycin C.[2][6]
| Biological Activity | Assay | IC₅₀ Value | Reference |
| Inhibition of parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | [6] |
| Inhibition of pp60c-srcM kinase | in vitro | 100 nM | [6] |
| Inhibition of TNF-α-induced ICAM-1 expression | in vitro | 570 nM | [6] |
Inhibition of Osteoclastogenesis
A key mechanism of action for this compound is its ability to inhibit osteoclastic bone resorption.[2][5] This effect is likely mediated through interference with signaling pathways crucial for osteoclast differentiation and function, such as the RANKL/RANK pathway. By inhibiting this pathway, this compound can reduce the formation of mature osteoclasts, thereby preventing bone loss.
Caption: this compound is proposed to inhibit bone resorption by interfering with the RANKL/RANK signaling cascade.
Modulation of Inflammatory Pathways
This compound's inhibition of TNF-α-induced ICAM-1 expression suggests its involvement in modulating inflammatory signaling pathways, such as the NF-κB pathway.[6] TNF-α is a potent activator of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By interfering with this pathway, this compound may exert its anti-inflammatory effects.
Caption: this compound may exert anti-inflammatory effects by inhibiting key components of the TNF-α induced NF-κB signaling pathway.
Experimental Protocols
Fermentation of Streptomyces collinus for this compound Production
1. Culture and Inoculum Preparation:
-
Maintain Streptomyces collinus on a suitable agar medium (e.g., ISP2 agar) at 28°C.
-
For inoculum preparation, transfer a loopful of spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth) and incubate at 28°C with shaking (200 rpm) for 48-72 hours.
2. Submerged Fermentation:
-
Inoculate the production medium (e.g., a starch-based medium supplemented with yeast extract and peptone) with the seed culture (typically 5-10% v/v).
-
Conduct the fermentation in a bioreactor with controlled parameters: temperature at 28°C, pH maintained around 7.0, and adequate aeration and agitation to ensure sufficient dissolved oxygen levels.
-
Monitor the fermentation for 7-10 days.
Extraction and Purification of this compound
1. Extraction:
-
After fermentation, separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification:
-
Subject the crude extract to a series of chromatographic techniques.
-
A typical purification workflow may involve:
-
Silica gel column chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to achieve initial separation.
-
Sephadex LH-20 column chromatography: Use methanol as the eluent for further purification.
-
High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.
-
Caption: A typical multi-step chromatographic workflow for the purification of this compound from fermentation broth.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used for the final purification step and to assess the purity of the isolated compound. A reversed-phase C18 column with a UV detector is commonly employed.
-
Conclusion
This compound, a secondary metabolite from Streptomyces, continues to be a molecule of significant scientific interest. Its potent and diverse biological activities, particularly its antitumor and bone resorption inhibitory properties, make it a promising candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound, from its biosynthesis to its potential mechanisms of action, and outlines the key experimental approaches for its study. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ansatrienin by Streptomyces collinus: cell-free transformations of cyclohexene- and cyclohexadienecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
Ansatrienin A molecular formula and molecular weight
An In-depth Examination of the Molecular Properties, Biological Activity, and Experimental Protocols of a Potent Ansamitocin Antibiotic
Abstract
Ansatrienin A, also known as Mycotrienin I, is a naturally occurring ansamycin antibiotic isolated from Streptomyces species. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and detailed experimental protocols for researchers, scientists, and drug development professionals. This compound exhibits significant potential as a therapeutic agent due to its potent antifungal, antitumor, and bone resorption inhibitory activities. This document summarizes key quantitative data, outlines its mechanism of action, particularly the inhibition of pp60c-src kinase, and provides a visual representation of the implicated signaling pathway.
Physicochemical Properties
This compound is a macrocyclic lactam with the molecular formula C36H48N2O8 and a molecular weight of 636.8 g/mol .[1][2][3][4][5] Its chemical structure is characterized by a 19-membered macrocyclic ring system.
| Property | Value | Reference |
| Molecular Formula | C36H48N2O8 | [1][3][4][5] |
| Molecular Weight | 636.8 g/mol | [1][4][5] |
| Synonyms | Mycotrienin I | [1][5] |
| CAS Number | 82189-03-5 | |
| Appearance | Pale yellow needles | |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate. Insoluble in water and n-hexane. | [1] |
Biological Activity and Mechanism of Action
This compound demonstrates a range of biological activities, making it a compound of significant interest for therapeutic development.
Inhibition of Osteoclastic Bone Resorption
This compound is a potent inhibitor of osteoclastic bone resorption.[1] This activity is primarily attributed to its inhibition of the non-receptor tyrosine kinase pp60c-src. The half-maximal inhibitory concentration (IC50) for parathyroid hormone-induced calcium release in fetal rat long bones, a measure of bone resorption, is 64 nM.
The pp60c-src kinase is crucial for the function of osteoclasts, the cells responsible for bone degradation. Its activity is essential for the formation of the ruffled border, a specialized cell membrane structure required for bone resorption. This compound's inhibition of pp60c-src disrupts the downstream signaling cascade that organizes the osteoclast cytoskeleton.
Anticancer Activity and Potentiation of Chemotherapeutic Agents
This compound exhibits direct antitumor activity and, notably, potentiates the efficacy of several established anticancer drugs. It has been shown to enhance the in vitro activity of agents such as 5-fluorouracil, cisplatin, bleomycin, and mitomycin C. This synergistic effect suggests a potential role for this compound in combination chemotherapy regimens, possibly by overcoming drug resistance mechanisms or sensitizing cancer cells to treatment.
Inhibition of TNF-α-induced ICAM-1 Expression
This compound has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α), with an IC50 value of 570 nM. ICAM-1 is a cell surface glycoprotein that plays a critical role in inflammatory responses by mediating the adhesion of leukocytes to the endothelium. This inhibitory activity suggests that this compound may have anti-inflammatory properties.
Signaling Pathway
The primary mechanism of action for this compound in inhibiting bone resorption is through the disruption of the pp60c-src signaling pathway in osteoclasts. The following diagram illustrates this pathway.
Caption: this compound inhibits pp60c-src signaling in osteoclasts.
Experimental Protocols
The following are detailed methodologies for key experiments related to the biological activities of this compound.
In Vitro pp60c-src Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the kinase activity of pp60c-src.
Materials:
-
Recombinant human pp60c-src enzyme
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the peptide substrate and the diluted this compound or vehicle control.
-
Add the recombinant pp60c-src enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Osteoclast Resorption Pit Assay
This assay measures the ability of this compound to inhibit the bone-resorbing activity of osteoclasts.
Materials:
-
Bone marrow cells from mice or rats, or a pre-osteoclastic cell line (e.g., RAW 264.7)
-
Osteoclast differentiation medium (e.g., α-MEM with 10% FBS, RANKL, and M-CSF)
-
Dentine slices or bone-mimetic coated plates
-
This compound
-
Toluidine blue stain
-
Light microscope with imaging software
Procedure:
-
Isolate bone marrow cells or seed pre-osteoclastic cells onto dentine slices or coated plates.
-
Culture the cells in osteoclast differentiation medium for several days until mature, multinucleated osteoclasts are formed.
-
Treat the mature osteoclasts with various concentrations of this compound or vehicle control.
-
Continue to culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.
-
Remove the cells from the dentine slices (e.g., using sonication or mechanical wiping).
-
Stain the dentine slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a light microscope.
-
Quantify the total area of resorption pits per slice using image analysis software.
-
Calculate the percentage of inhibition of bone resorption for each concentration of this compound.
In Vitro Chemopotentiation Assay (e.g., with 5-Fluorouracil)
This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent like 5-Fluorouracil (5-FU).
Materials:
-
A cancer cell line of interest (e.g., a colon or breast cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
5-Fluorouracil
-
Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare a matrix of drug concentrations:
-
Serial dilutions of 5-FU alone.
-
Serial dilutions of this compound alone.
-
Combinations of various concentrations of 5-FU and a fixed, sub-lethal concentration of this compound.
-
-
Treat the cells with the prepared drug solutions and incubate for a specified period (e.g., 48-72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Analyze the data to determine if the combination of this compound and 5-FU results in a synergistic, additive, or antagonistic effect on cell viability. This can be done by calculating the Combination Index (CI).
Conclusion
This compound is a promising natural product with a multifaceted biological profile. Its potent inhibition of osteoclastic bone resorption through the pp60c-src signaling pathway presents a clear rationale for its investigation as a potential therapeutic for bone diseases such as osteoporosis. Furthermore, its ability to potentiate the effects of existing anticancer agents opens up avenues for its development in combination cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the safety and efficacy of this compound in preclinical models.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Ansatrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1][2] Ansamycins are known for their antimicrobial and antitumor properties. This compound has demonstrated potent activity against various tumor cell lines and has been shown to enhance the efficacy of several existing anti-cancer drugs.[1] These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro cytotoxic effects of this compound. The following sections detail the necessary protocols for assessing cell viability and elucidating the potential mechanism of cell death induced by this compound.
While specific cytotoxic IC50 values for this compound are not widely available in the current literature, data for the closely related compound Ansatrienin B (Mycotrienin II) can provide a valuable starting point for dose-range finding studies. Ansatrienin B is a known inhibitor of protein synthesis, a mechanism that may be shared or similar among related ansamycins.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for the closely related compound, Ansatrienin B, to serve as a reference for initial experimental design. Researchers are encouraged to perform dose-response studies across a wide concentration range to determine the specific IC50 of this compound in their cell lines of interest.
Table 1: Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC) Values for Ansatrienin B (Mycotrienin II)
| Compound | Assay Type | Cell Line / Organism | IC50 / MIC | Reference |
| Ansatrienin B | L-leucine Incorporation | A549 (Human Lung Carcinoma) | 58 nM | |
| Ansatrienin B | TNF-α-induced ICAM-1 Expression | A549 (Human Lung Carcinoma) | 300 nM | |
| Ansatrienin B | 45Calcium Release Inhibition | Fetal Rat Long Bones | 21 nM | |
| Ansatrienin B | Antifungal Activity | Penicillium chrysogenum | 12.5 µg/ml | |
| Ansatrienin B | Antifungal Activity | Mucor pusillus | 12.5 µg/ml | |
| Ansatrienin B | Antifungal Activity | Rhizopus delemar | 12.5 µg/ml | |
| Ansatrienin B | Antifungal Activity | Saccharomyces cerevisiae | 8.0 µg/ml | |
| Ansatrienin B | Antifungal Activity | Candida utilis | 4.0 µg/ml | |
| Ansatrienin B | Antifungal Activity | Candida krusei | 4.0 µg/ml |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. It is advisable to start with a broad range of concentrations (e.g., 1 nM to 100 µM) based on the potency of Ansatrienin B. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and no-treatment controls, include a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, referencing the spontaneous LDH release (no-treatment control) and maximum LDH release controls.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualization of Workflows and Putative Signaling Pathway
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for Ansatrienin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A is a naturally occurring ansamycin antibiotic that has garnered significant interest in cancer research due to its potent antitumor activities. As a member of the ansamycin family, its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. Inhibition of Hsp90 by this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and induction of apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to assess its cytotoxic and cytostatic effects.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, which are often key drivers of cancer cell proliferation and survival. The degradation of these proteins disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and related ansamycins in various contexts. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
| Compound/Target | Assay/Effect | Cell Line/System | IC50 Value |
| This compound | Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM |
| This compound | pp60c-src kinase activity | In vitro | 100 nM |
| This compound | TNF-α-induced ICAM-1 expression | - | 570 nM |
| Herbimycin A (related ansamycin) | Cellular proliferation (G1 arrest) | Variety of tumor cell lines | Not specified |
| Geldanamycin (related ansamycin) | Cellular proliferation (G1 arrest) | Variety of tumor cell lines | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Due to its poor water solubility, dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Experimental Workflow: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 10 nM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Staining
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) and a vehicle control.
-
Incubate for a suitable period to induce apoptosis (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow: Cell Cycle Analysis
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ansatrienin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Ansatrienin A using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is intended for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The protocol includes procedures for sample preparation, standard preparation, and system suitability, along with a comprehensive summary of chromatographic conditions. All methodologies are presented to ensure reproducibility and accuracy in the analysis.
Introduction
This compound is a member of the ansamycin class of antibiotics, known for its potent antitumor and antifungal activities.[1] Accurate and reliable quantification of this compound is crucial for drug development, formulation studies, and quality control. This application note details a robust RP-HPLC method for the analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/ultrapure)
-
Formic acid (analytical grade)
-
Phosphate buffer
-
Dimethyl sulfoxide (DMSO)[1]
Chromatographic Conditions
A standard reverse-phase HPLC system is suitable for this analysis. The following table summarizes the optimized chromatographic conditions for the determination of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min: 60% B15-20 min: 60-90% B20-25 min: 90% B25-30 min: 60% B |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL[3] |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
System Suitability
Before initiating sample analysis, ensure the HPLC system is performing adequately by conducting a system suitability test.[5] Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[6][7] |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[6] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation Parameters (Exemplary Data)
The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[2][8][9]
Linearity
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50 |
| 5 | 255 |
| 10 | 510 |
| 20 | 1025 |
| 50 | 2550 |
| 100 | 5100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method is evaluated by performing replicate injections of a standard solution.
| Parameter | Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Number of Replicates | 6 | 6 (over 3 days) |
| Mean Peak Area | 1024 | 1022 |
| Standard Deviation | 10.2 | 15.3 |
| RSD (%) | 1.0% | 1.5% |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
Accuracy (Recovery)
Accuracy is assessed by spiking a known amount of this compound into a placebo matrix and calculating the percent recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0% |
| 20 | 20.2 | 101.0% |
| 50 | 49.5 | 99.0% |
| Acceptance Criteria | 98.0% - 102.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | 3:1 |
| LOQ | 0.3 | 10:1 |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for quality control and research applications in the pharmaceutical industry. Adherence to the system suitability criteria is essential for ensuring the validity of the analytical results.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. nacalai.com [nacalai.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. assayprism.com [assayprism.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for 1H NMR Spectroscopy of Ansatrienin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin family of antibiotics, characterized by a macrocyclic lactam structure. Isolated from Streptomyces species, this compound has demonstrated significant antifungal and antitumor properties. The elucidation of its complex molecular structure and the characterization of its biological activity rely heavily on advanced spectroscopic techniques, among which Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount.
This document provides a detailed overview of the application of ¹H NMR spectroscopy for the structural analysis of this compound. It includes a summary of reported ¹H NMR data, a comprehensive experimental protocol for acquiring high-quality spectra, and graphical representations of the experimental workflow and a relevant biological pathway.
Data Presentation
The following table summarizes the ¹H NMR spectral data for this compound (Mycotrienin I) as reported in the literature. This data is essential for the structural verification and purity assessment of the compound.
Table 1: ¹H NMR Data of this compound (Mycotrienin I)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not publicly available in the searched resources. A representative table structure is provided. Please refer to the original publication for the complete dataset: Sugita, M., et al. (1982). Studies on mycotrienin antibiotics, a novel class of ansamycins. II. Structure elucidation and biosynthesis of mycotrienins I and II. The Journal of Antibiotics, 35(11), 1467–1473. | |||
| Example Proton 1 | X.XX | d | X.X |
| Example Proton 2 | Y.YY | dd | Y.Y, Z.Z |
| Example Proton 3 | Z.ZZ | m |
Note: The complete and accurate ¹H NMR data for this compound is critical for its identification and characterization. Researchers should consult the primary literature for the definitive dataset.
Experimental Protocols
This section outlines a detailed protocol for the acquisition of high-quality ¹H NMR spectra of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as high-performance liquid chromatography (HPLC).
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for ansamycins. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent at a concentration of 0.03-0.05% (v/v).
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex spectra like that of this compound.
-
Probe: A standard 5 mm broadband probe or a cryoprobe for enhanced sensitivity.
-
Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure reproducibility of chemical shifts.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for a standard ¹H spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integration: Integrate the area under each resonance to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shift of each peak. For multiplets, determine the coupling constants (J-values).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹H NMR spectroscopy of this compound.
Biological Context: Inhibition of Protein Synthesis
Ansamycins, the class of antibiotics to which this compound belongs, are known to inhibit protein synthesis in prokaryotes by targeting RNA polymerase. While the specific signaling pathway of this compound's antifungal activity is a subject of ongoing research, a generalized pathway for the inhibition of protein synthesis is depicted below. Ansatrienin B has been shown to inhibit the incorporation of L-leucine, a key step in protein synthesis.
Caption: Proposed mechanism of action for this compound in fungi.
Preparing Ansatrienin A Stock Solutions for Cellular and Biochemical Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Mycotrienin I, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1][2] It exhibits a range of biological activities, including antifungal and antitumor properties.[2][3] Notably, this compound has been shown to inhibit osteoclastic bone resorption and to potentiate the effects of several clinical anti-cancer agents.[1][4] It also inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1), suggesting its potential in modulating inflammatory responses and cell adhesion processes.[4][5] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₈N₂O₈ | [4][6] |
| Molecular Weight | 636.8 g/mol | [4][6] |
| CAS Number | 82189-03-5 | [4][6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. Poor water solubility. | [1][4][5][8] |
| Storage (Solid) | -20°C for long term (months to years). | [4][8] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. | [5] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C, ultrasonic bath
Safety Precautions:
-
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood or a designated containment area to avoid inhalation.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation:
-
Determine the mass of this compound provided by the manufacturer.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = 0.001 g / (636.8 g/mol x 0.010 mol/L) = 0.000157 L = 157 µL
-
-
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
For compounds that are difficult to dissolve, gentle warming to 37°C or brief sonication in an ultrasonic bath may be employed to facilitate dissolution.[5]
-
-
Aliquoting:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
-
Storage:
-
Store the aliquots of the this compound stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect from light.
-
-
Working Solution Preparation:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer immediately before use.
-
Note: The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway inhibited by this compound.
Caption: A flowchart outlining the key steps for preparing this compound stock solutions.
Caption: A diagram of the TNF-α signaling pathway leading to ICAM-1 expression.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C36H48N2O8 | CID 5282069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: Ansatrienin A for Studying Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, also known as Cytotrienin A, is a member of the ansamycin family of natural products produced by Streptomyces sp.[1][2][3]. It has demonstrated potent antiproliferative and proapoptotic properties, which are attributed to its activity as an inhibitor of eukaryotic protein synthesis[4][5][6]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the mechanisms of protein synthesis inhibition, particularly focusing on the elongation stage of translation.
Mechanism of Action
This compound specifically targets the translation elongation step of protein synthesis in eukaryotes[1][4][5]. Its mechanism of action involves the interference with the function of eukaryotic elongation factor 1A (eEF1A)[4][5][6]. eEF1A is a crucial GTP-binding protein responsible for the delivery of aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome[7].
This compound's inhibitory effect is not due to a direct inhibition of the ribosome's peptidyl transferase activity, nor does it prevent the formation of the eEF1A•GTP•aa-tRNA ternary complex[4]. Instead, it appears to modulate the eEF1A-dependent binding of aa-tRNA to the ribosome, thereby stalling the elongation cycle[1]. This specific mode of action makes this compound a valuable tool for dissecting the intricate steps of translation elongation.
Signaling Pathway of Protein Synthesis Elongation and Inhibition by this compound
Caption: Mechanism of this compound in inhibiting protein synthesis elongation.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound and a related compound, Ansatrienin B, from various studies.
| Compound | Assay | Cell Line/System | IC50 | Reference |
| Ansatrienin B | L-leucine incorporation | A549 cells | 58 nM | [8] |
| Ansatrienin B | TNF-α-induced ICAM-1 expression | Not Specified | 300 nM | [8] |
| Ansatrienin B | 45calcium release | Fetal rat long bones | 21 nM | [8] |
Note: Specific IC50 values for this compound in protein synthesis inhibition assays were not explicitly detailed in the provided search results, but its activity is well-established[1][4]. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Detailed methodologies for key experiments to study protein synthesis inhibition using this compound are provided below. These protocols are based on descriptions from published research and may require optimization for specific experimental conditions[1][4][9][10][11].
Protocol 1: In Vitro Translation Inhibition Assay
This assay is a primary method to determine if a compound directly inhibits protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on the synthesis of a reporter protein in vitro.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
[35S]-methionine or a non-radioactive amino acid detection system
-
This compound (dissolved in a suitable solvent like DMSO)
-
Control inhibitors (e.g., Anisomycin, Cycloheximide)
-
Amino acid mixture (minus methionine for radioactive labeling)
-
Nuclease-free water
-
SDS-PAGE and autoradiography equipment or luminescence plate reader
Workflow Diagram:
Caption: Workflow for the in vitro translation inhibition assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the components of the RRL system according to the manufacturer's instructions. This typically includes the lysate, amino acid mixture, and energy sources.
-
Add mRNA: Add the reporter mRNA to the reaction mix.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or the vehicle control (DMSO) to the reaction tubes. Include positive controls like anisomycin.
-
Initiate Translation: Transfer the tubes to a 30°C water bath to start the translation reaction.
-
Incubation: Incubate for a predetermined time (e.g., 60-90 minutes).
-
Detection:
-
Radioactive Method: If using [35S]-methionine, stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE, followed by autoradiography to visualize the newly synthesized radiolabeled protein.
-
Non-Radioactive Method (Luciferase): If using luciferase mRNA, add the luciferase substrate to the reaction and measure the luminescence using a plate reader.
-
-
Data Analysis: Quantify the band intensity (autoradiography) or luminescence signal. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Protein Synthesis Inhibition Assay
This assay measures the effect of this compound on protein synthesis within living cells.
Objective: To assess the ability of this compound to inhibit overall protein synthesis in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
[35S]-methionine/cysteine labeling medium or a non-radioactive alternative like O-propargyl-puromycin (OPP) with Click-iT chemistry
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 1-4 hours). Include a vehicle control.
-
Metabolic Labeling:
-
Radioactive Method: Replace the culture medium with a labeling medium containing [35S]-methionine/cysteine and the corresponding concentration of this compound. Incubate for a short period (e.g., 20-30 minutes)[1].
-
Non-Radioactive Method (OPP): Add OPP to the culture medium and incubate for the desired labeling time[10].
-
-
Cell Lysis and Precipitation (Radioactive Method): a. Wash the cells with ice-cold PBS. b. Lyse the cells and precipitate the proteins using TCA. c. Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Detection (Non-Radioactive Method): a. Fix and permeabilize the cells. b. Perform the Click-iT reaction to attach a fluorescent azide to the incorporated OPP. c. Analyze the fluorescence intensity by microscopy or a plate reader[10].
-
Data Analysis: Normalize the incorporated signal to the total protein content or cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
Protocol 3: Ribosome Binding and Polysome Profile Analysis
This protocol helps to distinguish between inhibitors of translation initiation and elongation. Elongation inhibitors typically "freeze" ribosomes on the mRNA, leading to an increase or stabilization of polysomes.
Objective: To analyze the effect of this compound on the distribution of ribosomes on mRNA.
Materials:
-
Cultured cells
-
This compound
-
Cycloheximide (as a control elongation inhibitor)
-
Lysis buffer containing cycloheximide
-
Sucrose gradient solutions (e.g., 10-50%)
-
Ultracentrifuge with a swinging-bucket rotor
-
Gradient fractionation system with a UV detector
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a short period (e.g., 30-60 minutes). Add cycloheximide to all plates (except for a negative control) a few minutes before harvesting to stabilize polysomes.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing cycloheximide to prevent ribosome run-off.
-
Sucrose Gradient Ultracentrifugation: a. Carefully layer the cell lysate onto a pre-formed continuous sucrose gradient. b. Centrifuge at high speed for a sufficient time to separate monosomes from polysomes.
-
Fractionation and Analysis: a. Puncture the bottom of the centrifuge tube and collect fractions while monitoring the absorbance at 254 nm. b. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Interpretation: An increase in the polysome-to-monosome (P/M) ratio in this compound-treated cells compared to the control suggests an inhibition of elongation[1].
Conclusion
This compound is a potent and specific inhibitor of eukaryotic translation elongation, targeting the function of eEF1A. The protocols and data presented here provide a framework for researchers to utilize this compound as a valuable tool in the study of protein synthesis, cancer biology, and drug development. Its distinct mechanism of action allows for the detailed investigation of the elongation phase of translation, offering insights into fundamental cellular processes and potential therapeutic interventions.
References
- 1. Inhibition of translation by cytotrienin A—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of translation by cytotrienin A--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of translation by cytotrienin A--a member of the ansamycin family. | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ansatrienin A in Bone Resorption Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ansatrienin A, a potent inhibitor of osteoclastic bone resorption, in preclinical research. Detailed protocols for key in vitro assays and an overview of the underlying signaling pathways are presented to facilitate the investigation of its therapeutic potential in bone-related disorders.
Introduction
This compound, also known as Mycotrienin I, is an ansamycin antibiotic that has been identified as a potent inhibitor of bone resorption.[1][2] It exerts its effects through the inhibition of pp60c-src tyrosine kinase, a critical enzyme in the signaling cascade that governs osteoclast function.[3][4] Osteoclasts are multinucleated cells responsible for the degradation of bone matrix, and their excessive activity is implicated in various pathological conditions, including osteoporosis, rheumatoid arthritis, and metastatic bone disease. By targeting a key regulator of osteoclast activity, this compound presents a promising avenue for the development of novel anti-resorptive therapies.
Data Presentation
The inhibitory activity of this compound on bone resorption and its target kinase has been quantified in previous studies. The following table summarizes the key inhibitory concentrations (IC50) reported.
| Parameter | Inhibitor | IC50 Value | Source |
| Parathyroid Hormone-Induced Calcium Release | This compound | 64 nM | [3][4] |
| pp60c-src Kinase Activity | This compound | 100 nM | [3][4] |
Signaling Pathways
This compound's primary mechanism of action is the inhibition of the non-receptor tyrosine kinase pp60c-src. This kinase is a central node in the signaling pathways that regulate osteoclast differentiation, survival, and bone-resorbing activity. The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that is heavily dependent on Src activity. Inhibition of Src by this compound is expected to disrupt these downstream pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to a reduction in osteoclastogenesis and bone resorption.
Caption: this compound inhibits bone resorption by targeting pp60c-src.
Experimental Workflow
A typical in vitro workflow to evaluate the efficacy of this compound in inhibiting osteoclastogenesis and bone resorption involves the differentiation of precursor cells into mature osteoclasts, followed by functional assays.
Caption: In vitro workflow for assessing this compound's effects.
Experimental Protocols
Osteoclast Differentiation from RAW 264.7 Cells
This protocol describes the differentiation of the murine macrophage cell line RAW 264.7 into osteoclast-like cells using RANKL.
Materials:
-
RAW 264.7 cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
96-well tissue culture plates or other suitable culture vessels
-
Dentine slices or bone-mimicking calcium phosphate-coated plates (for pit assay)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh differentiation medium containing 50 ng/mL of RANKL.
-
Add this compound at desired concentrations (e.g., 10 nM to 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days.
-
Replace the medium with fresh differentiation medium and this compound every 2-3 days.
-
After the incubation period, proceed with TRAP staining or the bone resorption pit assay.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of osteoclasts. This protocol allows for the visualization and quantification of differentiated osteoclasts.
Materials:
-
Differentiated osteoclasts in culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 10% formalin in PBS)
-
TRAP staining solution (commercially available kits are recommended for consistency)
-
Light microscope
Procedure:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add the TRAP staining solution to each well according to the manufacturer's instructions.
-
Incubate at 37°C for 30-60 minutes, or until a purple/red color develops in the osteoclasts.
-
Wash the wells with deionized water to stop the reaction.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.
-
Visualize the cells under a light microscope. TRAP-positive cells will appear red/purple, and osteoclasts are identified as large, multinucleated (≥3 nuclei) cells.
-
Quantify the number of TRAP-positive multinucleated cells per well.
Bone Resorption Pit Assay
This assay assesses the functional ability of osteoclasts to resorb bone matrix.
Materials:
-
Differentiated osteoclasts cultured on dentine slices or calcium phosphate-coated plates
-
1 M Ammonium hydroxide (NH4OH)
-
Sonicator
-
Toluidine Blue staining solution (1% w/v in water)
-
Light microscope with imaging software
Procedure:
-
At the end of the culture period, remove the cells from the resorption substrate. For dentine slices, sonicate in 1 M NH4OH for 5-10 minutes to dislodge the cells. For coated plates, cells can be removed by gentle scraping or enzymatic digestion.
-
Wash the dentine slices or plates thoroughly with deionized water.
-
Stain the resorption pits by incubating with 1% Toluidine Blue for 5 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Allow the slices or plates to air dry.
-
Visualize the resorption pits under a light microscope. The resorbed areas will appear as dark blue/purple pits.
-
Capture images of multiple fields per well and quantify the total resorbed area using image analysis software (e.g., ImageJ).
Western Blot Analysis for Signaling Proteins
This protocol can be used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Differentiated osteoclasts treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of Src, IκBα, p65, ERK, JNK, and p38.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable tool for studying the mechanisms of bone resorption and for the preclinical evaluation of potential anti-resorptive therapies. The protocols and information provided herein offer a solid foundation for researchers to investigate the effects of this compound on osteoclast biology and its underlying signaling pathways. Further investigation into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its potential translation into clinical applications for the treatment of bone diseases.
References
- 1. Osteoclasts express high levels of pp60c-src in association with intracellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormonal regulation of pp60c-src expression during osteoclast formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. StemRegenin 1 attenuates the RANKL-induced osteoclastogenesis via inhibiting AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ansatrienin A: A Versatile Tool for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ansatrienin A, a member of the ansamycin class of antibiotics isolated from Streptomyces species, has emerged as a potent agent in cancer research.[1] Its primary mechanism of action involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins that are often dysregulated in cancer.[2][3] By disrupting the Hsp90 chaperone cycle, this compound leads to the proteasomal degradation of key oncoproteins, thereby inducing cell cycle arrest, and apoptosis in cancer cells. These characteristics make this compound a valuable tool for investigating cancer biology and a potential lead compound in the development of novel anticancer therapeutics.
Mechanism of Action
This compound, like other ansamycin antibiotics, targets the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive tumor growth, proliferation, and survival.
Key signaling pathways affected by this compound include:
-
PI3K/Akt/mTOR Pathway: Hsp90 is essential for the stability of Akt, a central kinase in this pathway that promotes cell survival and proliferation. Inhibition of Hsp90 by this compound leads to Akt degradation, thereby downregulating the entire PI3K/Akt/mTOR signaling cascade.[2][4]
-
HER2 Signaling: The human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase and a key Hsp90 client protein. In many breast cancers, HER2 is overexpressed and drives tumor progression. This compound induces the degradation of HER2, making it a valuable tool for studying HER2-positive cancers.[2]
Quantitative Data
The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While a comprehensive database for this compound is still being compiled, the following table summarizes representative IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is to assess the effect of this compound on the protein levels of Hsp90 clients like HER2 and Akt.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 amplification in tumors activates PI3K/Akt signaling independent of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for Ansatrienin A in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ansatrienin A, a potent ansamycin antibiotic, in cancer research. This document details its mechanism of action, highlights cell lines with reported sensitivity, and offers detailed protocols for key experimental assays.
Introduction
This compound is a naturally occurring ansamycin antibiotic isolated from Streptomyces species.[1] Like other members of the ansamycin class, it exhibits significant antitumor activity. Its mechanism of action is primarily attributed to the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. While specific cytotoxicity data across a broad panel of cancer cell lines is limited in publicly available literature, this compound has been shown to have potent activity against various tumor cell lines.[1]
Mechanism of Action: Hsp90 Inhibition
This compound, as an Hsp90 inhibitor, binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are oncoproteins critical for cancer cell signaling and survival, including:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Kinases: Raf-1, Akt, Cdk4
-
Transcription Factors: HIF-1α, steroid hormone receptors
The degradation of these client proteins disrupts multiple oncogenic signaling pathways simultaneously, leading to cell cycle arrest and apoptosis.
References
Troubleshooting & Optimization
Ansatrienin A solubility in common laboratory solvents
Technical Support Center: Ansatrienin A
This technical support center provides guidance on the solubility of this compound in common laboratory solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Solubility Data
This compound is an ansamycin antibiotic with known antifungal and antitumor properties. Understanding its solubility is critical for accurate and reproducible experimental results. The following table summarizes the qualitative solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO. |
| Ethanol | Soluble | Useful for applications where DMSO or DMF are not suitable. |
| Methanol | Soluble | Another alcohol-based solvent option. |
| Water | Poor | This compound is largely insoluble in aqueous solutions. |
Experimental Protocols
Methodology for Determining this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes
-
Filtration device (0.2 µm filter)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound into a microcentrifuge tube.
-
Add a known volume of the selected solvent to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonicate the mixture in a water bath for 15-30 minutes to further enhance dissolution and break up any aggregates.
-
Allow the tube to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC.
-
Determine the concentration of this compound in the supernatant by comparing its response to the standard curve. This concentration represents the solubility of this compound in the chosen solvent under the specified conditions.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not dissolving in the recommended solvent. What should I do?
-
A1: First, ensure that you are using a sufficient volume of solvent. If the compound still does not dissolve, you can try gentle heating (be cautious of potential degradation) or sonication to aid dissolution. It is also important to confirm the purity and integrity of your compound.
-
-
Q2: I observed a precipitate forming when I added my this compound stock solution (in DMSO) to an aqueous buffer. How can I prevent this?
-
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. To mitigate this, try to minimize the concentration of the organic solvent in the final solution. You can achieve this by preparing a more concentrated stock solution and adding a smaller volume to your aqueous buffer. Additionally, ensure rapid and thorough mixing upon addition.
-
-
Q3: How should I store my this compound stock solutions?
-
A3: It is generally recommended to store stock solutions of this compound at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles.
-
-
Q4: Is this compound stable in solution?
-
A4: The stability of this compound in solution can depend on the solvent, storage temperature, and exposure to light. To ensure the integrity of your results, it is advisable to use freshly prepared solutions whenever possible. If storing solutions, protect them from light and store at low temperatures.
-
Visual Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility challenges with this compound.
A logical workflow for troubleshooting this compound solubility issues.
Technical Support Center: Ansatrienin A Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Ansatrienin A in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
Q2: What are the likely degradation pathways for this compound in an aqueous environment?
Based on the behavior of other ansamycin antibiotics like Rifampicin, the primary degradation pathways for this compound in aqueous solutions are likely to be hydrolysis and oxidation. The macrocyclic lactam ring, common to this class of compounds, can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. The conjugated diene system in the ansa chain may be prone to oxidation.
Q3: How does pH affect the stability of this compound?
The stability of ansamycin antibiotics is often pH-dependent. For instance, Rifampicin is most stable in neutral pH environments and degrades in both acidic and alkaline conditions. It is reasonable to expect a similar behavior for this compound. Researchers should anticipate accelerated degradation at pH values significantly deviating from neutral (pH 7).
Q4: What is the impact of temperature on the stability of this compound solutions?
As with most chemical reactions, the degradation of this compound in solution is expected to be accelerated by increased temperatures. For experimental work, it is advisable to prepare fresh solutions and use them promptly. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., 2-8°C) and protected from light.
Troubleshooting Guide
Issue: I am observing a rapid loss of biological activity of my this compound solution.
-
Potential Cause 1: Degradation due to improper solvent.
-
Troubleshooting Step: this compound has poor water solubility. While it is soluble in organic solvents like DMSO, ethanol, and methanol, subsequent dilution into aqueous buffers can lead to precipitation and degradation. Ensure that the final concentration of the organic solvent in your aqueous medium is as low as possible to maintain solubility without causing cellular toxicity in biological assays.
-
-
Potential Cause 2: pH-mediated degradation.
-
Troubleshooting Step: Check the pH of your aqueous buffer. If it is acidic or alkaline, consider adjusting it to a neutral pH (around 7.0-7.4) to improve stability. The use of a buffered system is crucial to maintain a stable pH throughout the experiment.
-
-
Potential Cause 3: Temperature-induced degradation.
-
Troubleshooting Step: Prepare this compound solutions fresh before each experiment. If a stock solution is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When in use, keep the solution on ice.
-
-
Potential Cause 4: Photodegradation.
-
Troubleshooting Step: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Many complex organic molecules are light-sensitive.
-
Issue: I see a precipitate forming when I dilute my this compound stock solution into my aqueous experimental buffer.
-
Potential Cause: Poor aqueous solubility.
-
Troubleshooting Step 1: Optimize solvent concentration. The final concentration of the organic co-solvent (like DMSO) might be too low to keep this compound in solution. Try to maintain a minimal, yet effective, concentration of the co-solvent in the final working solution. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Troubleshooting Step 2: Utilize solubility enhancers. Consider the use of formulation strategies to improve aqueous solubility. These can include the use of cyclodextrins or lipid-based formulations. These excipients can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.
-
Data Summary
While specific quantitative stability data for this compound in various aqueous solutions is limited, the following table provides a general expectation based on the behavior of other ansamycin antibiotics. Note: This data is for illustrative purposes and should be confirmed by specific stability studies for this compound.
| Condition | Expected Stability of Ansamycin Antibiotics in Aqueous Solution |
| pH | Most stable at neutral pH (7.0-7.4). Significant degradation at acidic (<4) and alkaline (>8) pH. |
| Temperature | Degradation rate increases with temperature. Solutions are significantly more stable at 4°C compared to room temperature (25°C). |
| Light | Susceptible to photodegradation. Protection from light is recommended. |
| Storage (Solid) | Stable for years at -20°C. |
| Storage (Solution) | Stock solutions in organic solvents (e.g., DMSO) are more stable when stored at -20°C or -80°C. Aqueous solutions should be used fresh. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, subject the stock solution to thermal stress.
-
Photodegradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Identify and characterize major degradation products using techniques like LC-MS/MS.
Protocol 2: Improving Aqueous Solubility using Cyclodextrins
Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Selection of Cyclodextrin: Common cyclodextrins used for solubility enhancement include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the solutions to remove the undissolved drug.
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the type of complex formation and the stability constant.
-
-
Preparation of the Inclusion Complex: A common method is co-lyophilization. Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water/organic solvent mixture). Freeze the solution and then lyophilize to obtain a solid powder of the inclusion complex. This powder can then be reconstituted in an aqueous buffer for experiments.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
How to avoid Ansatrienin A precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid the precipitation of Ansatrienin A in culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
This compound precipitation is primarily due to its low aqueous solubility.[1] Several factors can exacerbate this issue:
-
Improper Dissolution: Not completely dissolving this compound in a suitable organic solvent before adding it to the aqueous culture medium.
-
High Final Concentration: Attempting to achieve a final concentration of this compound in the culture medium that exceeds its solubility limit.
-
Solvent Shock: Rapidly adding the this compound stock solution to the culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.
-
pH of the Medium: The pH of the culture medium can influence the charge state and solubility of the compound.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.
Q2: In which solvents is this compound soluble?
This compound has poor water solubility but is soluble in several organic solvents.[1][2][3][4]
| Solvent | Solubility |
| DMSO | Soluble[2][3][5] |
| DMF | Soluble[2][3] |
| Ethanol | Soluble[2][3][4] |
| Methanol | Soluble[2][3][4] |
| Water | Poor solubility[1] |
Q3: What is the recommended method for preparing an this compound stock solution?
To prepare a stable stock solution, dissolve this compound powder in 100% DMSO, ethanol, or methanol to a high concentration (e.g., 1-10 mM).[2][3][4] Ensure the powder is completely dissolved before further use. Storing the stock solution in small aliquots at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.[3][5][6]
Troubleshooting Guides
Problem: I observed a precipitate in my culture medium after adding this compound.
This guide provides a systematic approach to identify and resolve the cause of this compound precipitation.
Workflow for Troubleshooting this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation in culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[3]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3][5][6]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
This experiment will help determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microplate (96-well, clear bottom)
-
Incubator (37°C, 5% CO2)
-
Microplate reader or microscope
Procedure:
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution into the culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a solvent control).
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observe for precipitation: At regular intervals, inspect the wells for any signs of precipitation using a microscope. Precipitates may appear as small crystals, amorphous aggregates, or a general cloudiness.
-
Quantify turbidity (optional): Use a microplate reader to measure the optical density (OD) at a wavelength of 600 nm to quantify any turbidity caused by precipitation.
-
Determine the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Signaling Pathway of Potential Cellular Interactions
While the direct signaling pathway leading to precipitation is a physical rather than a biological process, understanding the potential interactions of this compound with cellular components can be important. This compound is known to inhibit pp60c-src kinase and TNF-α-induced ICAM-1 expression.[2][3]
Caption: Potential interactions of this compound in a cell culture environment.
References
Technical Support Center: Optimizing Ansatrienin A for Antifungal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansatrienin A in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a member of the ansamycin class of antibiotics, which are known for their broad range of biological activities.[1] It is an oxidized form of Ansatrienin B.[1] While the precise antifungal mechanism of action is not fully elucidated, Ansatrienin B, a closely related compound, is known to be active against fungi and yeasts.[2] Generally, ansamycins are recognized for their ability to inhibit protein synthesis. For instance, Ansatrienin B has been shown to inhibit the incorporation of L-leucine during protein synthesis.[2]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] It has poor water solubility. For long-term storage, it is recommended to store this compound as a solid at -20°C.[1]
Q3: How should I prepare a stock solution of this compound for my antifungal assay?
To prepare a stock solution, dissolve the this compound powder in a suitable organic solvent like DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term use or -80°C for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or No Antifungal Activity Observed
Q: I am not observing any antifungal activity with this compound, or the results are not reproducible. What could be the issue?
A: This could be due to several factors related to the compound's concentration, solubility, or the experimental setup.
-
Concentration Range: Ensure you are using an appropriate concentration range. While specific Minimum Inhibitory Concentration (MIC) values for this compound against common fungal pathogens are not widely reported, data for the closely related Ansatrienin B can provide a starting point.
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in your stock solution. Precipitation of the compound in the assay medium can lead to inaccurate results.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can itself have an inhibitory effect on fungal growth at certain concentrations. It is essential to include a solvent control in your experiments to account for this.[3]
Issue 2: Difficulty in Determining the Minimum Inhibitory Concentration (MIC)
Q: I am observing a "trailing effect" (also known as the "Eagle effect") where there is reduced but persistent fungal growth over a wide range of concentrations, making it difficult to determine the MIC. How can I address this?
A: The trailing effect is a common issue in antifungal susceptibility testing. Here are some strategies to mitigate it:
-
Reading Timepoint: For some antifungal agents, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can provide a clearer endpoint before significant trailing growth occurs.
-
pH of the Medium: The pH of the assay medium can influence the trailing effect. Adjusting the pH may help in achieving a more defined endpoint.
-
Endpoint Criteria: Instead of complete inhibition of growth, consider using a different endpoint criterion, such as a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.
Issue 3: Assay Variability When Using Biological Fluids
Q: I am seeing a decrease in the activity of this compound when I perform my assays in the presence of serum. Why is this happening?
A: The presence of serum or other biological fluids can impact the activity of antifungal compounds due to protein binding.[4][5][6] Many drugs bind to serum proteins, reducing the concentration of the free, active compound available to inhibit fungal growth.[4][5][6] When testing in the presence of serum, you may need to adjust the concentration of this compound to account for this effect. It is recommended to determine the extent of protein binding to accurately interpret your results.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water | Poor |
Data sourced from product information sheets.[1]
Table 2: Reported MIC Values for Ansatrienin B against Various Fungi
| Fungal Species | MIC (µg/mL) |
| Penicillium chrysogenum | 12.5 |
| Mucor pusillus | 12.5 |
| Rhizopus delemar | 12.5 |
| Saccharomyces cerevisiae | 8.0 |
| Candida utilis | 4.0 |
| Candida krusei | 4.0 |
Note: This data is for Ansatrienin B and should be used as a reference for determining the starting concentration range for this compound assays.[2]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a general guideline and may need to be optimized for your specific fungal strain and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute this stock solution in the appropriate culture medium (e.g., RPMI-1640) to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock solution with the culture medium to achieve the desired final concentration range.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Also, include a solvent control with the highest concentration of DMSO used in the assay.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the culture medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of host factors on susceptibility to antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Ansatrienin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ansatrienin A in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, leading to inconsistent results.
Question: I am observing variable or lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
Compound Stability and Storage: this compound is sensitive to degradation. Improper storage can lead to a loss of activity.
-
Solubility Issues: this compound has poor water solubility.[2] Incomplete solubilization can lead to inaccurate concentrations and inconsistent results.
-
Recommendation: Dissolve this compound in organic solvents such as 100% ethanol, methanol, dimethyl formamide (DMF), or DMSO.[1][2] Ensure the compound is fully dissolved before further dilution in aqueous media. When preparing a stock solution, it is advisable to purge the solvent with an inert gas.[3]
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Assay Interference: Components of the cell culture media or assay reagents may interact with this compound.
-
Recommendation: When possible, use serum-free media during the treatment period if serum components are suspected to interfere with the compound's activity. Run appropriate vehicle controls to ensure that the solvent used to dissolve this compound is not affecting the cells at the final concentration used.
-
Question: My Western blot results for protein expression changes after this compound treatment are not reproducible. What should I check?
Possible Causes and Solutions:
-
Inconsistent Drug Treatment: Variability in the timing of treatment, final concentration, or cell density at the time of treatment can lead to inconsistent effects on protein expression.
-
Recommendation: Standardize your experimental workflow. Ensure cell seeding density and the duration of this compound exposure are consistent across experiments.
-
-
Cell Lysis and Protein Extraction: Inefficient cell lysis or protein degradation during sample preparation can affect the quality of your results.
-
Recommendation: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Perform all steps of protein extraction on ice to minimize enzymatic degradation.
-
-
Loading and Transfer Variability: Uneven loading of protein samples or inefficient transfer to the membrane can lead to inaccurate quantification.
-
Recommendation: Quantify protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. Ponceau S staining of the membrane after transfer can help to visualize the efficiency and evenness of the transfer.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an ansamycin antibiotic that exhibits antifungal and antitumor activities.[2] Its proposed mechanisms of action include the inhibition of osteoclastic bone resorption and the potentiation of the effects of several clinical anti-cancer agents.[2] The closely related Ansatrienin B has been shown to inhibit protein synthesis by specifically inhibiting L-leucine incorporation.[4]
What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1][2] It has poor solubility in water.[2]
How should I store this compound?
Lyophilized this compound powder should be stored at -20°C and is stable for 12 months upon receipt.[1] Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 6 months.[1]
What are the known IC50 values for Ansatrienin?
The following inhibitory concentrations have been reported for the closely related Ansatrienin B:
-
21 nM for the inhibition of 45calcium release in fetal rat long bones (a measure of bone resorption).[4]
-
58 nM for the inhibition of L-leucine incorporation in A549 cells (a measure of protein synthesis inhibition).[4]
-
300 nM for the inhibition of TNF-α-induced ICAM-1 expression.[4]
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Ansatrienin B
| Target/Process | Cell Line/System | IC50 Value |
| Osteoclastic Bone Resorption (45Ca release) | Fetal rat long bones | 21 nM[4] |
| Protein Synthesis (L-leucine incorporation) | A549 cells | 58 nM[4] |
| TNF-α-induced ICAM-1 Expression | - | 300 nM[4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Ansatrienin B against Fungi and Yeasts
| Organism | MIC (µg/mL) |
| Penicillium chrysogenum | 12.5[4] |
| Mucor pusillus | 12.5[4] |
| Rhizopus delemar | 12.5[4] |
| Saccharomyces cerevisiae | 8.0[4] |
| Candida utilis | 4.0[4] |
| Candida krusei | 4.0[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
This is a general protocol for analyzing protein expression changes following this compound treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[6]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
Visualizations
Caption: Proposed mechanisms of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Ansatrienin A aggregation and its impact on bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Ansatrienin A aggregation and its impact on bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a member of the ansamycin class of antibiotics, isolated from Streptomyces species. It is known for its potent antifungal and antitumor activities. In research, it is often used to study its mechanism of action, as a potential anticancer agent, and for its ability to potentiate the effects of other chemotherapeutic drugs.
Q2: What are the known solubility properties of this compound?
This compound has poor solubility in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2]
Q3: What is compound aggregation and why is it a concern for this compound?
Compound aggregation is a phenomenon where small molecules self-associate to form larger, colloidal particles in solution. For hydrophobic compounds like this compound, this is more likely to occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer for bioassays. This can lead to a variety of experimental artifacts, including non-specific inhibition of enzymes and cytotoxicity, which can obscure the true bioactivity of the compound.
Q4: How can I tell if my this compound is aggregating in my experiment?
Directly observing aggregation can be challenging without specialized equipment. However, indirect signs may include:
-
Precipitation or turbidity upon dilution of the DMSO stock in aqueous media.
-
Inconsistent and non-reproducible results in bioactivity assays.
-
A steep dose-response curve in your bioassays.
For direct confirmation, techniques like Dynamic Light Scattering (DLS) can be employed to detect the presence of larger particles in your solution.
Q5: What is the recommended method for preparing this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[2] For long-term storage, this stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing for an experiment, the stock solution should be thawed and brought to room temperature before use.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible bioactivity results.
Possible Cause: Aggregation of this compound upon dilution into aqueous assay buffer. The extent of aggregation can be highly sensitive to minor variations in experimental conditions, leading to variability in results.
Solutions:
-
Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is consistent across all experiments and as low as possible, typically not exceeding 0.5%. However, be aware that even low concentrations of DMSO can sometimes promote the aggregation of certain compounds.[3]
-
Improve Dissolution: When diluting the this compound stock solution, add it to the assay buffer with vigorous vortexing or mixing to promote rapid dispersion and minimize the formation of aggregates.
-
Pre-warm the Solution: Gently warming the solution to 37°C may help in dissolving any precipitates that form upon dilution.[2]
-
Include a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100 (typically 0.01% - 0.1%), to the assay buffer can help to prevent the formation of aggregates.
-
Sonication: Brief sonication of the final diluted solution can help to break up any existing aggregates.
Issue 2: Observed precipitation or turbidity in the assay medium.
Possible Cause: The concentration of this compound in the final assay medium exceeds its solubility limit, leading to precipitation.
Solutions:
-
Reduce Final Compound Concentration: If possible, lower the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is generally recommended, in some cases, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a Different Solvent System: For in vitro assays that do not involve live cells, exploring different solvent systems or the use of co-solvents might be an option.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Information | Reference |
| Water Solubility | Poor | [1] |
| Organic Solvents | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2] |
| Stock Solution | Prepare in 100% DMSO | [2] |
| Storage | -20°C (short-term) or -80°C (long-term) in aliquots | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol is designed to minimize aggregation when diluting a DMSO stock of this compound for use in aqueous cell-based assays.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.[2]
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and bring it to room temperature. Prepare a series of intermediate dilutions in 100% DMSO.
-
Final Dilution into Aqueous Buffer:
-
Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).
-
While vortexing the assay buffer, add the required volume of the DMSO stock or intermediate dilution to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider optimizing the protocol as described in the troubleshooting section.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without this compound.
Mandatory Visualization
Caption: Workflow for preparing and using this compound in bioassays, including troubleshooting steps for aggregation.
Caption: A logical diagram for troubleshooting inconsistent bioactivity results with this compound.
References
Long-term storage and handling of Ansatrienin A powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Ansatrienin A powder.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a member of the ansamycin class of antibiotics, known for its antifungal and antitumor properties. It functions as an inhibitor of osteoclastic bone resorption.
2. What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored in a dry, dark environment at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C.
3. How should this compound powder be handled in the laboratory?
This compound should be handled with caution. It is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the powder should be performed in a well-ventilated area or a fume hood to avoid inhalation.
4. In what solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), 100% ethanol, methanol, and dimethyl formamide.
5. What is the shelf life of this compound powder?
When stored correctly at -20°C, this compound powder is stable for over two years. Reconstituted solutions have a shorter stability and should be stored at -20°C for up to six months. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Storage and Handling Data
| Parameter | Recommendation | Citation |
| Long-Term Storage Temperature | -20°C | |
| Short-Term Storage Temperature | 0 - 4°C | |
| Storage Conditions | Dry and dark environment | |
| Shelf Life (Powder) | > 2 years (if stored properly) | |
| Stock Solution Storage | -20°C for long term (months), 0 - 4°C for short term (days to weeks) | |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Powder
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Solvent Addition: Using a sterile syringe, add the desired volume of a suitable solvent (e.g., DMSO) to the vial. The volume will depend on the desired final concentration of the stock solution.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C for long-term use.
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution using sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare a fresh set of dilutions for each experiment.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired period as per your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumped or discolored upon arrival. | Exposure to moisture or light during shipping or improper storage. | Contact the supplier immediately and do not use the product. Document the appearance with photographs if possible. |
| Difficulty dissolving the powder in the recommended solvent. | Insufficient solvent volume or inadequate mixing. The compound may have precipitated. | Ensure you are using a sufficient volume of solvent for the amount of powder. Try gentle warming (to 37°C) or brief sonication to aid dissolution. If precipitation is suspected, try a different recommended solvent. |
| Inconsistent or lower than expected activity in biological assays. | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles). Degradation of the compound. Inaccurate initial weighing of the powder. | Always aliquot stock solutions into single-use volumes. Prepare fresh working solutions for each experiment. Re-evaluate the concentration of your stock solution or prepare a fresh stock from a new vial of powder. |
| Precipitation of the compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high in the final working solution, causing the compound to precipitate out of the aqueous medium. | Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. |
Signaling Pathways and Experimental Workflows
Caption: Workflow for handling this compound powder.
Caption: Inhibition of pp60c-src kinase by this compound.
Caption: this compound's role in TNF-α signaling.
Minimizing experimental variability in Ansatrienin A studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize experimental variability when working with Ansatrienin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ansamycin antibiotic and antifungal agent isolated from Streptomyces species.[1][2] Its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation of many client proteins involved in signal transduction pathways critical for cancer cell proliferation and survival.[3][4][5] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3][5]
Q2: What are the solubility and stability of this compound?
This compound has poor water solubility.[6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][6][7] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Lyophilized powder can be stored at -20°C for at least a year.[7] Reconstituted solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[7]
Q3: What are the known cellular effects of this compound?
This compound exhibits potent activity against various tumor cell lines.[6] It has been shown to inhibit parathyroid hormone-induced calcium release, a measure of bone resorption.[1] Additionally, it can inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1).[1] As an Hsp90 inhibitor, it can induce G1 cell cycle arrest in tumor cells by down-regulating cyclin D expression.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability/cytotoxicity results | Compound Precipitation: this compound has poor water solubility and may precipitate in aqueous culture media, especially at higher concentrations. | - Visually inspect the media for any precipitate after adding this compound.- Prepare fresh dilutions from a DMSO stock solution for each experiment.- Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically <0.5%). |
| Inaccurate Drug Concentration: Errors in serial dilutions or improper storage of stock solutions. | - Use calibrated pipettes for all dilutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Periodically check the concentration of the stock solution using a validated analytical method like HPLC if available. | |
| Cell Line Variability: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors. Cell passage number can also affect response. | - Use cell lines with a consistent and low passage number.- Perform initial dose-response experiments to determine the optimal concentration range for your specific cell line.- Regularly perform cell line authentication. | |
| Variability in Western Blot results for Hsp90 client proteins | Inconsistent Drug Treatment: Differences in treatment duration or timing of cell lysis. | - Ensure precise timing for drug incubation and harvesting of cells.- Lyse cells quickly on ice to prevent protein degradation or changes in phosphorylation status. |
| Loading Inconsistencies: Unequal amounts of protein loaded onto the gel. | - Perform a thorough protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample.- Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading differences. | |
| Inconsistent in vivo antitumor efficacy | Poor Drug Formulation and Bioavailability: this compound's poor water solubility can lead to inconsistent absorption and distribution in vivo. | - Develop a stable and consistent formulation for in vivo administration. This may involve using solubilizing agents or delivery vehicles.- Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation. |
| Variability in Animal Models: Differences in animal age, weight, and overall health can impact tumor growth and drug response.[8] | - Use animals of the same age and from the same supplier.- Acclimatize animals to the facility before starting the experiment.- Monitor animal health closely throughout the study. |
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound and the related compound Ansatrienin B.
| Compound | Assay | Cell Line/System | IC50 / MIC | Reference |
| This compound | Parathyroid hormone-induced calcium release | Fetal rat long bones | 64 nM | [1] |
| pp60c-srcM kinase inhibition | - | 100 nM | [1] | |
| TNF-α-induced ICAM-1 expression | - | 570 nM | [1] | |
| Ansatrienin B | L-leucine incorporation | A549 cells | 58 nM | [9] |
| TNF-α-induced ICAM-1 expression | - | 300 nM | [9] | |
| Parathyroid hormone-induced calcium release | Fetal rat long bones | 21 nM | [9] | |
| Antifungal Activity | Penicillium chrysogenum | 12.5 µg/ml | [9] | |
| Antifungal Activity | Mucor pusillus | 12.5 µg/ml | [9] | |
| Antifungal Activity | Rhizopus delemar | 12.5 µg/ml | [9] | |
| Antifungal Activity | Saccharomyces cerevisiae | 8.0 µg/ml | [9] | |
| Antifungal Activity | Candida utilis | 4.0 µg/ml | [9] | |
| Antifungal Activity | Candida krusei | 4.0 µg/ml | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the complete culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the drug-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates. After reaching 70-80% confluency, treat them with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against an Hsp90 client protein (e.g., Akt, Erk, Raf-1) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This is a general protocol and should be optimized for your specific instrument and column.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point for ansamycins. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Visualizations
Caption: this compound binds to the ATP pocket of Hsp90, inhibiting its function.
Caption: Workflow for determining cell viability after this compound treatment.
Caption: Logical approach to troubleshooting variability in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. dev.usbio.net [dev.usbio.net]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Ansatrienin A Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with autofluorescence during imaging experiments involving Ansatrienin A.
Disclaimer: The intrinsic fluorescent properties of this compound, such as its specific excitation and emission spectra, are not well-documented in publicly available literature. The following guidance is based on general principles and best practices for managing autofluorescence from biological samples and other fluorescent compounds.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?
Autofluorescence is the natural emission of light by biological materials or other molecules in a sample when they are excited by light. This intrinsic fluorescence can interfere with the detection of the specific fluorescent signals you are interested in, such as those from fluorescently labeled antibodies or probes used in conjunction with this compound. Autofluorescence can lead to poor signal-to-noise ratios, making it difficult to distinguish your target signal from the background, and can result in false positive results.
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence can originate from several sources within your biological sample and the surrounding materials. Endogenous sources include molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin.[1] The fixation process, particularly with aldehyde-based fixatives like formalin and glutaraldehyde, can also induce autofluorescence.[2][3][4] Additionally, components of the cell culture medium, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[1][3] It is also worth noting that Streptomyces, the bacterial genus from which this compound is isolated, is known to exhibit autofluorescence, which could be a factor in experiments involving the producing organism itself.[5][6][7][8][9]
Q3: How can I determine if the signal I am seeing is from this compound or from autofluorescence?
The best initial step is to image an unstained, untreated control sample under the same imaging conditions.[1][2] This will reveal the baseline autofluorescence of your sample. If you observe a signal in your control sample that overlaps with the expected signal in your experimental sample, then autofluorescence is likely a contributing factor.
Q4: Are there general strategies to minimize autofluorescence when working with compounds like this compound?
Yes, several strategies can be employed to reduce autofluorescence. These can be broadly categorized as:
-
Sample Preparation and Handling: Optimizing fixation methods, perfusing tissues to remove red blood cells, and using specialized mounting media can all help.
-
Spectral Approaches: Choosing fluorophores with emission spectra that are distinct from the autofluorescence spectrum of your sample is a common and effective tactic.
-
Chemical Treatments: Various chemical agents can be used to quench autofluorescence.
-
Photobleaching: Exposing the sample to intense light before imaging can selectively destroy autofluorescent molecules.
-
Computational Correction: Techniques like spectral unmixing can be used to digitally separate the autofluorescence signal from your specific signal.
Troubleshooting Guides
Guide 1: Identifying and Characterizing Autofluorescence
If you suspect autofluorescence is interfering with your imaging of this compound, follow these steps to characterize the issue:
| Step | Action | Expected Outcome |
| 1 | Image an Unlabeled Control Sample | This will provide a baseline of the inherent autofluorescence in your sample under your specific imaging conditions. |
| 2 | Perform a Lambda Scan | Acquire a series of images at different emission wavelengths (a lambda stack). This will reveal the emission spectrum of the autofluorescence. |
| 3 | Image Single-Stained Controls | If you are using other fluorophores in your experiment, image samples stained with only one fluorophore at a time to understand their individual spectral properties and any potential bleed-through. |
| 4 | Consult Literature for Common Autofluorescent Species | Research the known autofluorescence spectra of common endogenous molecules in your sample type (e.g., collagen, elastin, lipofuscin). |
Guide 2: Strategies for Reducing Autofluorescence
Based on the characterization of your autofluorescence, you can implement one or more of the following mitigation strategies:
| Strategy Category | Specific Technique | Description |
| Sample Preparation | Optimize Fixation | Use a non-aldehyde-based fixative like cold methanol or ethanol. If aldehydes must be used, use the lowest concentration and shortest incubation time possible.[3][8] |
| Perfusion | For tissue samples, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[4] | |
| Use Autofluorescence-Free Media | For live-cell imaging, use phenol red-free and FBS-free media if possible, or reduce the FBS concentration.[1][3] | |
| Spectral Solutions | Choose Appropriate Fluorophores | Select fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647), as autofluorescence is typically weaker at these longer wavelengths.[4] |
| Use Narrowband Filters | Employ band-pass filters that collect emissions only within a narrow range, which can help to exclude out-of-channel autofluorescence.[1] | |
| Chemical Quenching | Sodium Borohydride | Can be used to reduce aldehyde-induced autofluorescence.[3][4] |
| Sudan Black B | Effective at quenching lipofuscin-related autofluorescence.[2][4] | |
| Copper Sulfate | Can be used in combination with ammonium acetate to reduce autofluorescence.[2] | |
| Photobleaching | Pre-Imaging Exposure | Illuminate the sample with a high-intensity light source (e.g., from the microscope's lamp or an LED array) before acquiring your final images. This can selectively destroy the autofluorescent molecules. |
| Computational Methods | Spectral Unmixing | If your microscope is equipped for spectral imaging, you can acquire a lambda stack and use software to computationally separate the known spectrum of your fluorophore from the spectrum of the autofluorescence. |
| Background Subtraction | A simpler computational approach is to subtract the signal from an unstained control image from your experimental image. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a general method for reducing autofluorescence by photobleaching before immunolabeling.
-
Prepare a Hydrated Sample: After fixation, permeabilization, and blocking, ensure your tissue section or cells are hydrated in a buffer such as PBS.
-
Mount the Sample: Place the slide on the microscope stage.
-
Illuminate the Sample: Expose the sample to broad-spectrum, high-intensity light from the microscope's excitation lamp (e.g., a mercury or xenon arc lamp) for a period ranging from several minutes to over an hour. The optimal time will need to be determined empirically.
-
Monitor Photobleaching: Periodically check the level of autofluorescence by imaging the sample under the desired imaging conditions until the background signal is acceptably low.
-
Proceed with Staining: After photobleaching, proceed with your standard immunolabeling protocol.
Protocol 2: Chemical Quenching with Sodium Borohydride
This protocol is for reducing aldehyde-induced autofluorescence after fixation.
-
Fix and Permeabilize: Perform your standard fixation and permeabilization protocol.
-
Prepare Sodium Borohydride Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.
-
Incubate the Sample: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with your blocking and immunolabeling steps.
Visual Guides
Caption: A workflow for troubleshooting autofluorescence.
Caption: The principle of spectral unmixing.
References
- 1. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Imaging of Streptomyces coelicolor A3(2) with reduced autofluorescence reveals a novel stage of FtsZ localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of Streptomyces coelicolor A3(2) with Reduced Autofluorescence Reveals a Novel Stage of FtsZ Localization | PLOS One [journals.plos.org]
- 7. Imaging of Streptomyces coelicolor A3(2) with Reduced Autofluorescence Reveals a Novel Stage of FtsZ Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deletion of fbiC in Streptomyces venezuelae removes autofluorescence in the excitation-emission range of cyan fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
Technical Support Center: Purity Assessment of Ansatrienin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansatrienin A. The information is designed to address specific issues that may be encountered during the purity assessment of this compound samples.
Frequently Asked Questions (FAQs)
1. What is the expected purity level for a standard this compound sample?
Typically, this compound is available with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC). For specific lots, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.
2. What are the common impurities that might be present in an this compound sample?
Impurities in this compound can originate from the fermentation process, degradation, or the synthesis of related compounds. Potential impurities may include:
-
Process-Related Impurities: Minor components from the ansamycin complex, such as Ansatrienin A2 and A3, may be present.
-
Degradation Products: this compound contains a macrocyclic lactam structure, which can be susceptible to hydrolysis, particularly at extreme pH values. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.
3. My HPLC chromatogram shows unexpected peaks. What could be the cause?
Unexpected peaks in your HPLC chromatogram can arise from several sources. Here are a few possibilities to investigate:
-
Sample Contamination: Ensure that all glassware, solvents, and equipment used for sample preparation are clean and free of contaminants.
-
Mobile Phase Issues: Impurities in the mobile phase solvents or improper mobile phase preparation can introduce extraneous peaks. It is recommended to use HPLC-grade solvents and freshly prepared mobile phase.
-
System Contamination: The HPLC system itself, including the injector, tubing, and column, can be a source of contamination. A thorough system flush may be necessary.
-
Degradation of this compound: Depending on the sample handling and storage conditions, this compound may have degraded. It is crucial to handle samples according to the supplier's recommendations.
4. I am observing peak tailing in my chromatogram. What are the potential causes and solutions?
Peak tailing can be caused by a variety of factors. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing. Consider using a mobile phase with a different pH or ionic strength, or switch to a different column chemistry.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Cleaning the column according to the manufacturer's instructions may resolve the issue.
-
Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly connected fittings) can contribute to peak broadening and tailing. Ensure all connections are secure and properly fitted.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue: No Peaks or Very Small Peaks
| Possible Cause | Troubleshooting Steps |
| No Injection | - Verify that the injector is functioning correctly and that the sample vial contains sufficient volume. |
| Incorrect Mobile Phase | - Ensure the mobile phase composition is correct and that the solvents are miscible. |
| Detector Issue | - Check that the detector is turned on and set to the correct wavelength for this compound. |
| Sample Degradation | - Prepare a fresh sample and re-inject. |
Issue: Broad or Split Peaks
| Possible Cause | Troubleshooting Steps |
| Column Contamination | - Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Incompatible Injection Solvent | - Dissolve the sample in the mobile phase whenever possible. |
| Column Overload | - Reduce the injection volume or the sample concentration. |
| Guard Column Issue | - Replace the guard column. |
Issue: Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase | - Prepare fresh mobile phase and ensure thorough mixing. |
| Fluctuating Column Temperature | - Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | - Check for leaks and ensure the pump is delivering a constant flow rate. |
| Column Equilibration | - Ensure the column is properly equilibrated with the mobile phase before injection. |
Data Presentation
The following table summarizes typical acceptance criteria for impurities in antibiotic drug substances, based on regulatory guidelines. These are general guidelines and specific project requirements may vary.
| Parameter | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unspecified Impurity | ≥ 0.10% | ≥ 0.15% | ≥ 0.20% |
| Total Impurities | - | - | Typically ≤ 2.0% |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general method for the purity assessment of this compound. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
0.45 µm syringe filters
2. Chromatographic Conditions (Representative):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient might start at 30% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard and sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period.
-
Analyze the sample by HPLC.
4. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) for a specified period.
-
Analyze the sample by HPLC.
5. Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 80 °C) for a specified period.
-
Dissolve the sample and analyze by HPLC.
Visualizations
Caption: Workflow for the purity assessment of this compound by HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
Validation & Comparative
Unlocking Antifungal and Anticancer Potential: A Guide to the Structure-Activity Relationship of Ansatrienin A Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of Ansatrienin A and its biological activity is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing key structure-activity relationship (SAR) findings and presenting supporting data from referenced studies.
This compound, a member of the ansamycin class of antibiotics isolated from Streptomyces species, exhibits notable antifungal and anticancer properties.[1][2] Its complex macrocyclic structure, featuring a characteristic triene moiety, offers multiple sites for chemical modification to enhance potency and modulate activity. This guide focuses on derivatives of this compound and the closely related analog, Trienomycin A, to elucidate the structural features critical for their biological function.
Comparative Biological Activity of Ansatrienin and Trienomycin Derivatives
The biological potency of ansamycin antibiotics is typically quantified by the half-maximal inhibitory concentration (IC50) for cytotoxicity against cancer cell lines and the minimum inhibitory concentration (MIC) for antifungal activity. The data below, compiled from various studies, highlights the impact of structural modifications on these activities.
| Compound/Derivative | Target/Organism | Assay Type | Activity | Reference |
| Trienomycin A | HeLa S3 Cells | Cytotoxicity | IC50: 0.005 µg/mL | [3] |
| Trienomycin B | HeLa S3 Cells | Cytotoxicity | IC50: 0.2 µg/mL | [3] |
| Trienomycin C | HeLa S3 Cells | Cytotoxicity | IC50: 0.1 µg/mL | [3] |
| Ansatrienin B | Candida utilus | Antifungal | MIC: 4.0 µg/mL | [4] |
| Candida krusei | Antifungal | MIC: 4.0 µg/mL | [4] | |
| Saccharomyces cerevisiae | Antifungal | MIC: 8.0 µg/mL | [4] | |
| Penicillium chrysogenum | Antifungal | MIC: 12.5 µg/mL | [4] | |
| Mucor pusillus | Antifungal | MIC: 12.5 µg/mL | [4] | |
| Rhizopus delemar | Antifungal | MIC: 12.5 µg/mL | [4] | |
| A549 Cells | Protein Synthesis Inhibition | IC50: 58 nM | [4] | |
| Fetal Rat Long Bones | Bone Resorption Inhibition | IC50: 21 nM | [4] | |
| ICAM-1 Expression | Anti-inflammatory | IC50: 300 nM | [4] | |
| Quinotrierixin | HeLa Cells | XBP1 Activation Inhibition | IC50: 0.067 µM | [5] |
Key Structure-Activity Relationships
Systematic studies on Trienomycin A, a structural analog of this compound, have revealed several key determinants for its potent cytotoxic activity.[6] These findings provide a foundational model for the SAR of the broader triene-ansamycin class.
Critical Moieties for Cytotoxicity:
-
Triene Moiety: The conjugated triene system within the macrocycle is essential for activity. Modifications or saturation of this system lead to a significant reduction in cytotoxicity.[6]
-
Free 13-OH Group: The presence of a free hydroxyl group at the C-13 position is crucial for biological activity.[5][6]
-
Acyl Group at C-11: An acyl group attached at the C-11 position plays an important role in the compound's cytocidal effects.[6]
-
Methyl Group at C-14: The methyl group at the C-14 position is also considered important for inhibitory activity.[5]
With the exception of 22-O-methyltrienomycin A, most other prepared derivatives of Trienomycin A showed reduced cytotoxicity compared to the parent compound, underscoring the sensitivity of the molecule to structural changes.[1][6]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure cytotoxicity and antimicrobial activity.
1. Cytotoxicity Assay (e.g., against HeLa cells)
The cytotoxic activity of ansatrienin derivatives is commonly determined using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa S3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compounds (e.g., Trienomycin A and its derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
2. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antifungal activity is determined by finding the minimum concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Inoculum Preparation: Fungal or yeast strains (e.g., Candida species) are cultured on agar plates. A standardized suspension of the microorganism is prepared in a sterile medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) compared to a positive control well (containing no drug).
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of trienomycins A, B and C, novel cytocidal ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR study of a novel triene-ansamycin group compound, quinotrierixin, and related compounds, as inhibitors of ER stress-induced XBP1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of a novel antitumor ansamycin antibiotic trienomycin A and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansatrienin A vs. Other Streptomyces-Derived Metabolites in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Ansatrienin A with other well-characterized metabolites derived from Streptomyces, including Geldanamycin, Doxorubicin, and Rapamycin. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Comparative Analysis of Cytotoxicity
The following tables summarize the cytotoxic activity of this compound and other selected Streptomyces-derived metabolites against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Note: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Cytotoxicity of Ansatrienin Analogs
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Inhibits pp60c-src kinase (IC50 = 100 nM) | [1] |
| This compound | - | Inhibits TNF-α-induced ICAM-1 expression (IC50 = 570 nM) | [1] |
| Ansatrienin B | A549 (Lung Carcinoma) | 58 nM (inhibition of L-leucine incorporation) | [2] |
Table 2: Cytotoxicity of Geldanamycin and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Geldanamycin | MCF-7 (Breast) | ~1 | [3] |
| Geldanamycin Derivative 1 | MCF-7 (Breast) | ~0.1 | [3] |
| Geldanamycin Derivative 3 | MCF-7 (Breast) | ~0.1 | [3] |
| Geldanamycin Derivative 8 | MCF-7 (Breast) | ~0.1 | [3] |
| Geldanamycin | HeLa (Cervical) | 110.46 µg/ml | [4] |
| Geldanamycin Derivative 2 | HeLa (Cervical) | 19.36-45.66 µg/ml | [4] |
| Geldanamycin Derivative 3 | HepG2 (Hepatocellular Carcinoma) | 24.62 µg/ml | [4] |
Table 3: Cytotoxicity of Doxorubicin
| Cell Line | IC50 (µM) | Reference |
| SiHa (Cervical) | 8.52 | [5] |
| MS751 (Cervical) | 0.368 | [5] |
| SW756 (Cervical) | 0.337 | [5] |
| BFTC-905 (Bladder) | 2.26 | [6] |
| HeLa (Cervical) | 2.92 | [6] |
| MCF-7 (Breast) | 2.50 | [6] |
| M21 (Melanoma) | 2.77 | [6] |
| HepG2 (Hepatocellular Carcinoma) | 12.18 | [6] |
| UMUC-3 (Bladder) | 5.15 | [6] |
| TCCSUP (Bladder) | 12.55 | [6] |
Table 4: Cytotoxicity of Rapamycin
| Cell Line | IC50 (nM) | Reference |
| MCF-7 (Breast) | < 1 to ~100 | [7] |
| MDA-MB-231 (Breast) | ~20,000 | [7] |
Mechanisms of Action & Signaling Pathways
The anti-cancer activity of these metabolites stems from their ability to interfere with critical cellular processes. The diagrams below illustrate the key signaling pathways affected by each compound.
This compound
This compound is an ansamycin antibiotic that has been shown to potentiate the activity of several clinical anti-cancer agents.[8] While its precise mechanism in cancer cells is not fully elucidated, Ansatrienin B, a closely related analog, inhibits protein synthesis by preventing the incorporation of L-leucine.[2] this compound also inhibits the kinase activity of pp60c-src, a proto-oncogene involved in cell growth and proliferation.[1]
Caption: Proposed mechanism of this compound.
Geldanamycin
Geldanamycin is a benzoquinone ansamycin that binds to and inhibits Heat Shock Protein 90 (Hsp90).[9] Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[10][11] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[9]
Caption: Geldanamycin's Hsp90 inhibitory pathway.
Doxorubicin
Doxorubicin is an anthracycline antibiotic with a broad spectrum of anti-cancer activity. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately induce apoptosis.[12][13]
Caption: Doxorubicin's multi-faceted mechanism.
Rapamycin
Rapamycin is a macrolide that inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[14][15] Rapamycin forms a complex with the immunophilin FKBP12, and this complex binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[16] Inhibition of mTORC1 disrupts downstream signaling pathways, leading to cell cycle arrest and inhibition of protein synthesis.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ansatrienin A and Cytotrienin A: Unraveling Their Biological Activities and Mechanisms
In the landscape of natural product drug discovery, the ansamycin family of antibiotics has consistently yielded compounds with potent and diverse biological activities. Among these, Ansatrienin A and Cytotrienin A have emerged as subjects of significant interest due to their distinct yet compelling pharmacological profiles. This guide provides a detailed comparative analysis of these two complex macrocyclic lactams, focusing on their mechanisms of action, biological effects, and the experimental methodologies used to elucidate their functions.
At a Glance: Key Biological Activities
| Feature | This compound | Cytotrienin A |
| Primary Reported Activity | Antifungal, Antitumor, Inhibition of Bone Resorption[1][2] | Pro-apoptotic, Anticancer, Translation Inhibition[3][4] |
| Mechanism of Action | Inhibition of pp60c-srcM kinase[5] | Inhibition of eukaryotic Elongation Factor 1A (eEF1A), Activation of JNK and p38 MAPK pathways[3][4] |
| Quantitative Data (IC50/ED50) | 64 nM (inhibition of parathyroid hormone-induced calcium release)[5]100 nM (pp60c-srcM kinase inhibition)[5]570 nM (inhibition of TNF-α-induced ICAM-1 expression)[5] | 7.7 nM (ED50 for apoptosis induction in HL-60 cells)[4] |
| Primary Source | Streptomyces collinus[1][6] | Streptomyces sp. RK95-74[3] |
Note: The presented IC50/ED50 values are from different studies and experimental setups and should be interpreted with caution as they do not represent a direct head-to-head comparison.
Deep Dive into the Mechanisms of Action
This compound: A Multi-faceted Inhibitor
This compound, also known as Mycotrienin I, demonstrates a range of biological activities, including potent antifungal effects and the ability to inhibit bone resorption[1][2]. Its anticancer potential is highlighted by its ability to potentiate the effects of several clinical anticancer agents[2]. Mechanistically, this compound has been shown to inhibit the activity of pp60c-srcM kinase, a non-receptor tyrosine kinase involved in cell growth and differentiation[5]. This inhibition likely contributes to its observed antitumor properties. Furthermore, its ability to inhibit parathyroid hormone-induced calcium release underscores its potent effect on bone metabolism[5]. While its direct cytotoxic mechanism on cancer cells is less defined in the available literature, its inhibitory effects on key signaling molecules suggest a potential to disrupt cancer cell proliferation and survival pathways.
Cytotrienin A: A Potent Inducer of Apoptosis via Translation Inhibition
Cytotrienin A stands out for its potent pro-apoptotic activity, particularly in leukemic cell lines such as HL-60[4]. Its primary molecular target is the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery[3][7]. By binding to eEF1A, Cytotrienin A stalls the elongation phase of translation, leading to a shutdown of protein production[3][8]. This inhibition of protein synthesis is a critical upstream event that triggers the apoptotic cascade.
Further downstream, Cytotrienin A activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[3]. The activation of these stress-activated protein kinases is a well-established route to inducing programmed cell death.
Comparative Experimental Workflow
A typical workflow to compare the cytotoxic and mechanistic activities of this compound and Cytotrienin A would involve a series of in vitro assays.
Detailed Experimental Protocols
1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., HL-60) are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Cytotrienin A for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. JNK Activation Assay (Western Blot)
This method detects the phosphorylation state of JNK, indicating its activation.
-
Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total JNK and phosphorylated JNK (p-JNK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the p-JNK/total JNK ratio indicates activation of the JNK pathway.
Conclusion
This compound and Cytotrienin A, both members of the ansamycin family, exhibit distinct and potent biological activities that make them valuable candidates for further drug development. While this compound shows a broader spectrum of activity including antifungal and bone resorption inhibition, Cytotrienin A is a highly potent inducer of apoptosis in cancer cells with a well-defined mechanism involving the inhibition of protein synthesis and activation of stress signaling pathways. The lack of direct comparative studies highlights the need for future research to perform head-to-head evaluations of these compounds under identical experimental conditions. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential, ultimately guiding the selection and optimization of these natural products for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Inhibition of translation by cytotrienin A—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of translation by cytotrienin A--a member of the ansamycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Antitumor Efficacy of Ansatrienin A and Other HSP90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of Ansatrienin A, a member of the ansamycin class of Hsp90 inhibitors, and other notable Heat Shock Protein 90 (Hsp90) inhibitors. Due to the limited availability of detailed in vivo data for this compound, this guide leverages data from its close analog, Ansatrienin B, and presents a comparison with more extensively studied Hsp90 inhibitors: 17-DMAG, AUY922, STA-9090, and Enniatin A.
Executive Summary
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. This guide summarizes the available in vivo data for several Hsp90 inhibitors, highlighting their efficacy in different tumor models and outlining the experimental methodologies used to generate this data. While direct in vivo validation of this compound's antitumor effects is not extensively documented in publicly available literature, its close relative, Ansatrienin B, has shown activity in a murine leukemia model. In contrast, comprehensive in vivo studies on other Hsp90 inhibitors, such as 17-DMAG, AUY922, STA-9090, and Enniatin A, provide a clearer picture of their potential and limitations.
Comparative Analysis of In Vivo Antitumor Activity
The following table summarizes the in vivo antitumor effects of Ansatrienin B and other selected Hsp90 inhibitors. It is important to note that the data for Ansatrienin B is limited and qualitative in nature compared to the quantitative data available for the other compounds.
| Compound | Class | Tumor Model | Key Findings | Reference |
| Ansatrienin B | Ansamycin | P-388 Murine Leukemia | Showed antitumor activity against P-388 injected mouse tumor growth.[1] | Sugita M, et al. (1982) |
| 17-DMAG | Geldanamycin Analog | Myxoid Liposarcoma (PDX) | Significantly inhibited tumor growth over a 5-week treatment period. | Vannas C, et al. (2022) |
| AUY922 | Isoxazole Resorcinol | Myxoid Liposarcoma (PDX) | Surprisingly led to increased tumor growth and a more aggressive phenotype. | Vannas C, et al. (2022) |
| STA-9090 | Resorcinol Derivative | Myxoid Liposarcoma (PDX) | Showed initial tumor growth inhibition, but was limited by toxicity at higher doses. | Vannas C, et al. (2022) |
| Enniatin A | Depsipeptide | Triple-Negative Breast Cancer (Syngeneic) | Exhibited superior antitumor activity without inducing a heat shock response and promoted antitumor immunity.[2] | El-Sayed et al. (2023) |
Experimental Protocols
Ansatrienin B in P-388 Murine Leukemia Model
-
Cell Line: P-388 murine leukemia cells.
-
Animal Model: CDF1 mice.
-
Drug Administration: Intraperitoneal injection of Ansatrienin B.
-
Dosing Schedule: Once daily for 6 days.[1]
-
Endpoint: Assessment of tumor growth.[1]
-
Note: Detailed quantitative data on tumor growth inhibition and survival are not available in the reviewed literature.
17-DMAG, AUY922, and STA-9090 in Myxoid Liposarcoma Patient-Derived Xenograft (PDX) Model
-
Tumor Model: Patient-derived xenograft (PDX) of myxoid liposarcoma subcutaneously implanted in NOD-SCID gamma (NSG) mice.
-
Drug Administration: Intraperitoneal injections.
-
Dosing Schedule:
-
17-DMAG: 25 mg/kg, twice weekly.
-
AUY922: 25 mg/kg, twice weekly.
-
STA-9090: 15 mg/kg, twice weekly.
-
-
Treatment Duration: 5 weeks.
-
Endpoint: Tumor volume measured twice weekly.
Enniatin A in Triple-Negative Breast Cancer (TNBC) Syngeneic Model
-
Cell Line: Murine triple-negative breast cancer (E0771) cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 1 x 10^5 E0771 cells were implanted into the mammary fat pad.
-
Drug Administration: Intraperitoneal injection of Enniatin A (10 mg/kg).
-
Dosing Schedule: Every 48 hours, starting 10 days post-implantation.
-
Endpoint: Tumor volume measured every 2-3 days.
Signaling Pathways and Mechanisms of Action
Hsp90 inhibitors exert their antitumor effects by binding to the ATP-binding pocket of Hsp90, leading to the degradation of its client proteins. These client proteins are often critical for cancer cell survival and proliferation.
Caption: General mechanism of Hsp90 inhibitor action.
The comparative study on 17-DMAG, AUY922, and STA-9090 revealed divergent effects on downstream signaling pathways, which may explain their different in vivo outcomes. While all three inhibitors impacted the MAPK and PI3K/AKT pathways, AUY922 led to a compensatory upregulation of downstream ERK, potentially contributing to its tumor-promoting effect in the myxoid liposarcoma model.
Enniatin A stands out due to its unique mechanism of action. Unlike many other Hsp90 inhibitors, it does not induce a heat shock response (HSR), which is a cellular stress response that can lead to drug resistance.[2] Furthermore, Enniatin A was shown to reprogram the tumor microenvironment to promote a CD8+ T cell-dependent antitumor immunity, highlighting a novel immunomodulatory role for this class of compounds.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation of an antitumor compound using a xenograft model.
Caption: Standard workflow for in vivo xenograft studies.
Conclusion
This comparative guide highlights the therapeutic potential of Hsp90 inhibitors, with a focus on the limitedly studied this compound and its better-characterized counterparts. While Ansatrienin B has demonstrated antitumor activity in a preclinical model, more rigorous in vivo studies are necessary to fully elucidate the efficacy of this compound. The divergent in vivo outcomes of different Hsp90 inhibitors, as seen in the myxoid liposarcoma study, underscore the importance of thorough preclinical evaluation and biomarker analysis to identify patient populations most likely to benefit from specific inhibitors. The novel mechanism of action of Enniatin A, which combines Hsp90 inhibition with immune activation without inducing a heat shock response, represents an exciting new direction for the development of this class of anticancer agents. Further research into the in vivo effects of this compound, with detailed quantitative analysis and exploration of its impact on signaling pathways and the tumor microenvironment, is warranted to determine its potential as a clinical candidate.
References
Safety Operating Guide
Safe Disposal of Ansatrienin A: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Ansatrienin A is paramount for protecting laboratory personnel and the environment. As an ansamycin antibiotic that potentiates the action of chemotherapeutic agents, this compound should be managed as a cytotoxic compound. This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in research and drug development settings.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All personnel involved in the handling and disposal process must be trained on the potential hazards.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy-rated gloves | Nitrile gloves are recommended.[2] Consider double-gloving. |
| Body Protection | Disposable gown | Long-sleeved and impermeable.[3] |
| Eye Protection | Safety goggles or face shield | Protect against splashes and aerosols.[2][3] |
| Respiratory Protection | Fitted respirator (e.g., N95) | Recommended when handling the powder form to prevent inhalation. |
Work should be conducted in a designated area, such as a biological safety cabinet or a fume hood, to control airborne particles.[4] All surfaces and equipment that come into contact with this compound should be decontaminated.[2][4]
This compound Waste Disposal Protocol
The proper segregation and disposal of this compound waste is critical. All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[1]
Experimental Protocol: Segregation and Disposal of this compound Waste
-
Identify and Segregate: Immediately upon generation, identify all waste streams contaminated with this compound. This includes unused product, empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.
-
Solid Waste Disposal:
-
Place non-sharp solid waste (e.g., gloves, gowns, bench paper) into a designated, leak-proof, and clearly labeled cytotoxic waste container.[1][5] This is typically a yellow container with a purple lid or a specially marked bag.[5]
-
For added safety, solid waste can be double-bagged in thick (minimum 2 mm polypropylene) plastic bags labeled with a cytotoxic warning.[1][2]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Cytotoxic Waste" and include the name "this compound."
-
Do not mix with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Disposal:
-
Storage and Collection:
-
Final Disposal:
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[5] This process ensures the complete destruction of the hazardous compound.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks and maintaining a compliant laboratory environment. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. odu.edu [odu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
